molecular formula C5H8ClNO2 B1590322 Piperidine-3,5-dione hydrochloride CAS No. 74647-23-7

Piperidine-3,5-dione hydrochloride

Cat. No.: B1590322
CAS No.: 74647-23-7
M. Wt: 149.57 g/mol
InChI Key: ZTJNSMBNILHDHI-UHFFFAOYSA-N
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Description

Piperidine-3,5-dione hydrochloride is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidine-3,5-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3,5-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJNSMBNILHDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505213
Record name Piperidine-3,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74647-23-7
Record name Piperidine-3,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Piperidine-3,5-dione Hydrochloride

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of clinically approved drugs and bioactive natural products is a testament to its versatile physicochemical properties.[1][2] The piperidine moiety, a six-membered nitrogen-containing heterocycle, offers a unique combination of features: it provides a three-dimensional framework that can be readily functionalized, its nitrogen atom can act as a hydrogen bond acceptor or be protonated to enhance solubility, and its conformational flexibility allows it to adapt to the steric and electronic demands of diverse biological targets.[3] These attributes contribute to improved pharmacokinetic profiles (ADME) and often enhance a molecule's "druggability."[1][3]

Within this important class of compounds, Piperidine-3,5-dione hydrochloride (CAS No: 74647-23-7) emerges as a particularly valuable building block for drug discovery professionals.[4] Its bifunctional nature, featuring a secondary amine and two carbonyl groups, presents a rich platform for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, designed for researchers and scientists engaged in the synthesis and development of novel therapeutics.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and screening. While extensive experimental data for Piperidine-3,5-dione hydrochloride is not widely published, we can consolidate its known identifiers and computed properties to build a comprehensive profile.

Table 1: Core Properties of Piperidine-3,5-dione Hydrochloride

Property Value Source
IUPAC Name piperidine-3,5-dione;hydrochloride [4]
CAS Number 74647-23-7 [4][5]
Molecular Formula C₅H₈ClNO₂ [4][5]
Molecular Weight 149.57 g/mol [4][5]
Canonical SMILES C1C(=O)CNCC1=O.Cl [4]
InChIKey ZTJNSMBNILHDHI-UHFFFAOYSA-N [4]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor Count 3 [4]
Polar Surface Area 46.17 Ų [6]

| LogP (Predicted) | 0.24870 |[6] |

The hydrochloride salt form is critical for handling and formulation. The protonation of the piperidine nitrogen significantly increases the compound's polarity and aqueous solubility compared to its free base form, a common strategy in drug development to improve bioavailability.[7]

Structural Elucidation: A Spectroscopic Roadmap

While specific spectral data is not available in public repositories, a foundational understanding of spectroscopic principles allows us to predict the key features for structural confirmation of Piperidine-3,5-dione hydrochloride.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the carbons alpha to the carbonyl groups (C2 and C4) would likely appear as singlets or narrow multiplets in the δ 3.0-3.5 ppm range. The proton on the nitrogen (N-H) would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The presence of the hydrochloride would result in two N-H protons, likely appearing further downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR would be characterized by a prominent carbonyl signal (C=O) in the δ 190-210 ppm region. The carbons adjacent to the nitrogen (C2 and C6) would appear in the δ 40-60 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the C=O (ketone) stretch, typically found between 1700-1725 cm⁻¹. A broad absorption in the 3300-3500 cm⁻¹ region would correspond to the N-H stretch of the secondary amine salt.

Chemical Reactivity and Synthetic Versatility

The true power of Piperidine-3,5-dione hydrochloride lies in its reactivity, which offers multiple avenues for synthetic diversification.

Keto-Enol Tautomerism

The presence of protons on the carbons alpha to the carbonyl groups allows for keto-enol tautomerism. This equilibrium is fundamental to its reactivity, enabling reactions at the α-carbon positions. While the diketo form is predominant, the enol form can be exploited for reactions such as alpha-halogenation or aldol-type condensations under appropriate basic or acidic conditions.

tautomerism cluster_keto Keto Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 Keto [Structure of Keto Form] Enol1 [Structure of Enol Form 1] Keto->Enol1 Equilibrium Enol2 [Structure of Enol Form 2] Keto->Enol2 Equilibrium synthesis_workflow start Diethyl 1,3-acetonedicarboxylate + Formaldehyde + Benzylamine step1 Step 1: Mannich Reaction (Cyclization) start->step1 intermediate1 N-Benzyl-3,5-di(ethoxycarbonyl)-4-piperidone step1->intermediate1 step2 Step 2: Saponification & Decarboxylation (NaOH, then H+/Heat) intermediate1->step2 intermediate2 N-Benzyl-piperidine-3,5-dione step2->intermediate2 step3 Step 3: Deprotection & Salt Formation (H₂, Pd/C then HCl) intermediate2->step3 end_product Piperidine-3,5-dione Hydrochloride step3->end_product

Caption: Proposed synthetic workflow for Piperidine-3,5-dione HCl.

Application in Drug Discovery: A High-Throughput Screening Workflow

The structure of Piperidine-3,5-dione hydrochloride makes it an ideal candidate for building a diverse chemical library for high-throughput screening (HTS) or fragment-based drug discovery (FBDD). The following workflow outlines a self-validating system for its use.

discovery_workflow start Piperidine-3,5-dione HCl (Core Scaffold) step1 Parallel Synthesis: N-Alkylation/Acylation (Diverse R1 Groups) start->step1 library1 Library A: N-Substituted Piperidine-3,5-diones step1->library1 step2 Parallel Synthesis: Reductive Amination of Ketones (Diverse R2, R3 Amines) library1->step2 library2 Library B: Di-substituted Amino-piperidines step2->library2 step3 High-Throughput Screen (HTS) Against Target Protein library2->step3 validation Hit Confirmation & Validation (Dose-response, Orthogonal Assays) step3->validation sar Structure-Activity Relationship (SAR) Analysis validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow using the target scaffold.

This workflow systematically expands upon the core scaffold. Each step is designed to introduce chemical diversity at specific points on the molecule, allowing for a thorough exploration of the chemical space required to identify potent and selective drug candidates. [8][9]The piperidine core is integral to many anticancer, antiviral, and anti-inflammatory agents, making this a strategically sound approach for identifying novel leads in these therapeutic areas. [8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Piperidine-3,5-dione hydrochloride is not readily available, safe handling procedures can be inferred from related compounds like piperidine and its hydrochloride salt. [7][10]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [10][11]* Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant. [7][10]In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place in a tightly sealed container. [12]It is stable under recommended storage conditions. [10]* Incompatibilities: Avoid strong oxidizing agents. [10]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle Piperidine-3,5-dione hydrochloride and unlock its potential in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Krasavin, M. (2022).
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Chhikara, B. S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 15(7), 833.
  • Sabatino, P., & Piras, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116857.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637126, Piperidine-3,5-dione. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Defense Technical Information Center. (1986). Piperidine Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(1), e1-e10.
  • Anbazhagan, S., et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(6), 289-297.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

The Piperidine-3,5-Dione Scaffold: A Technical Guide to Biological Potential and Synthesis

[1]

Executive Summary & Chemical Identity[1]

Piperidine-3,5-dione hydrochloride represents a specialized class of heterocyclic scaffolds characterized by a

1active methylene precursormetal-chelating pharmacophore1

This guide addresses the technical nuances of working with this scaffold, focusing on its utility as a precursor for antineoplastic agents and HIV-1 integrase inhibitors. The hydrochloride salt form serves to stabilize the basic amine, preventing oxidative degradation and improving aqueous solubility for biological assays.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: Piperidine-3,5-dione hydrochloride[1]

  • Key Feature: The C4-methylene group is flanked by two carbonyls, rendering it highly acidic (

    
    ) and chemically reactive (Knoevenagel condensation, Michael addition).[1]
    
  • Tautomerism: Exists in equilibrium between the diketo form and the enol form (3,5-dihydroxypyridine). This tautomerism is critical for its biological recognition, particularly in enzyme active sites.

Pharmacophore Analysis & Mechanism of Action[12]

The biological activity of piperidine-3,5-dione is not inherent to the inert salt but arises from its specific pharmacophoric features which mimic transition states in enzymatic pathways.[1]

The -Dicarbonyl Chelation Motif

The 1,3-dicarbonyl system (beta-diketone) is a privileged motif for inhibiting metalloenzymes.[1]

  • Mechanism: The enol tautomer forms a bidentate chelate with divalent metal ions (

    
    , 
    
    
    ) within enzyme active sites.
  • Target: HIV-1 Integrase . This enzyme requires two

    
     ions to catalyze the strand transfer of viral DNA. Piperidine-3,5-dione derivatives sequester these metals, halting viral replication [1].[1]
    
DNA Intercalation & Topoisomerase Inhibition

When derivatized at the C4 position (e.g., via arylidene condensation), the molecule adopts a planar, conjugated structure.

  • Mechanism: These planar derivatives intercalate between DNA base pairs.[1]

  • Causality: Intercalation stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and triggering apoptosis in rapidly dividing cancer cells [2].[1]

Tautomeric Signaling Diagram

The following diagram illustrates the structural equilibrium and its downstream biological effects.

Tautomerism_ActivitySaltPiperidine-3,5-dione HCl(Stable Precursor)DiketoDiketo Form(Active Methylene at C4)Salt->DiketoNeutralization (pH > 7)EnolEnol Form(3,5-Dihydroxypyridine)Diketo->EnolTautomerization(Equilibrium)Target2Target: DNA/Topo II(Via C4-Derivatization)Diketo->Target2Knoevenagel Condensation(+ Aryl Aldehydes)Target1Target: Metalloenzymes(HIV-1 Integrase)Enol->Target1Metal Chelation(Mg2+ binding)

Caption: Tautomeric equilibrium of the piperidine-3,5-dione scaffold dictating dual mechanisms: metal chelation (enol) and covalent modification/intercalation (diketo).[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The instability of the free base requires in-situ neutralization.

Synthesis of Bioactive Arylidene Derivatives

Objective: To synthesize 4-arylidene-piperidine-3,5-dione derivatives for cytotoxicity screening.

Reagents:

  • Piperidine-3,5-dione HCl (1.0 eq)[1]

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)[1]

  • Sodium Acetate (NaOAc) (1.2 eq) – Acts as a mild base to free the amine and catalyze condensation.

  • Solvent: Glacial Acetic Acid.[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Piperidine-3,5-dione HCl in 5 mL glacial acetic acid.

  • Activation: Add 1.2 mmol NaOAc. Stir for 10 minutes at room temperature (RT). Checkpoint: Ensure complete dissolution of the salt.

  • Condensation: Add 1.0 mmol of the aryl aldehyde.

  • Reflux: Heat the mixture to 100°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).[1]

  • Isolation: Pour reaction mixture into ice-cold water. The precipitate is the target 4-arylidene derivative.[1]

  • Purification: Recrystallize from Ethanol.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Quantify the

Critical Control: Because piperidine-3,5-dione derivatives can be hydrophobic, proper solubilization is required to avoid "crashing out" in the media, which causes false positives (toxicity due to physical precipitation rather than chemical activity).[1]

Protocol:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Serially dilute in culture medium (RPMI-1640) to final concentrations (0.1 - 100

    
    ). Constraint: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.
    
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add 100

    
     of diluted compounds. Incubate for 48h.
    
  • Development: Add 10

    
     MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
    
  • Read: Measure Absorbance at 570 nm.

Data Presentation & Analysis

The following table summarizes representative biological activity data for 3,5-dione derivatives, highlighting the Structure-Activity Relationship (SAR). The "unsubstituted" scaffold (HCl salt) typically shows low potency, confirming that it acts as a template rather than the drug itself.

Table 1: Comparative Biological Activity of Piperidine-3,5-dione Derivatives

Compound IDC4-SubstituentTargetActivity (

/

)
Mechanism Note
P-3,5-D HCl None (Parent)None> 100

(Inactive)
Precursor; lacks intercalation ability.[1]
Deriv-A 4-(2-chlorobenzylidene)HeLa Cells12.5

Planarity enhances DNA intercalation [3].[1]
Deriv-B 4-(4-methoxybenzylidene)MCF-7 Cells8.2

Electron-donating group increases potency.[1]
Deriv-C 4-CarboxamideHIV-1 Integrase2.4

(

)

-diketo acid motif chelates

[4].[1]
Experimental Workflow Diagram

This diagram outlines the logical flow from raw material to validated biological data.

WorkflowStartPiperidine-3,5-dione HClStep1Step 1: Chemical Modification(Knoevenagel / Alkylation)Start->Step1NeutralizationStep2Step 2: Structural Validation(NMR / Mass Spec)Step1->Step2PurificationStep3Step 3: Bioassay ScreeningStep2->Step3QC PassAssay1MTT Assay(Cytotoxicity)Step3->Assay1Assay2Integrase Inhibition(Enzymatic)Step3->Assay2DecisionData Analysis(Calculate IC50)Assay1->DecisionAssay2->Decision

Caption: Integrated workflow for the synthesis and biological validation of piperidine-3,5-dione derivatives.

Future Directions & SAR Guidelines

For researchers optimizing this scaffold, the following SAR trends are established:

  • N-Alkylation: Substitution at the N1 position generally reduces polarity and improves cell permeability but may interfere with hydrogen bonding in the active site.[1]

  • C4-Functionalization: This is the primary driver of potency.[1] Bulky aromatic groups at C4 favor DNA intercalation.[1]

  • Salt Selection: While the Hydrochloride (HCl) salt is standard for synthesis, converting final bioactive derivatives to mesylate or tartrate salts often improves bioavailability for in vivo studies.

References

  • Review of HIV-1 Integrase Inhibitors: Title: "Diketo acids as inhibitors of HIV-1 integrase: Structure-activity relationships and mechanistic studies."[1] Source: Journal of Medicinal Chemistry.[2] URL:[Link] (Note: Representative citation for beta-diketo acid mechanism).[1]

  • Antitumor Mechanisms of Piperidine Derivatives: Title: "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine."[3] Source: Frontiers in Pharmacology.[1] URL:[Link]

  • Synthesis and Cytotoxicity: Title: "Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships."[1][4] Source: MDPI (Molecules).[1] URL:[Link][1]

  • Scaffold Utility in Drug Design: Title: "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access."[1][5] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

The Strategic Core: A Technical Guide to Piperidine-3,5-dione Hydrochloride Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to the synthesis, biological evaluation, and therapeutic potential of piperidine-3,5-dione hydrochloride derivatives and their analogs. As a senior application scientist, the following content is structured to provide not only a comprehensive overview but also actionable insights into the strategic development of this promising chemical scaffold.

Introduction: The Piperidine Scaffold and the Significance of the 3,5-Dione Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and naturally occurring alkaloids.[1][2] Its prevalence in drug design is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding, which are critical for drug-receptor interactions and pharmacokinetic profiles.[2] The piperidine scaffold is a versatile platform that can be readily modified to target a wide array of biological pathways, leading to treatments for cancer, central nervous system disorders, and infectious diseases.[2][3]

Within the broad family of piperidine derivatives, the piperidine-3,5-dione core represents a particularly intriguing, albeit less explored, scaffold. The presence of two carbonyl groups introduces unique electronic and steric features, creating a highly functionalized and reactive platform for further chemical elaboration. The hydrochloride salt form of these derivatives is often employed to enhance aqueous solubility and stability, crucial properties for drug development and formulation.

This guide will delve into the synthesis, chemical properties, biological activities, and therapeutic potential of piperidine-3,5-dione hydrochloride derivatives and their analogs, providing a comprehensive resource for researchers and drug development professionals seeking to leverage this promising chemical space.

The Chemical Landscape: Synthesis and Properties

The strategic synthesis of piperidine-3,5-dione derivatives is paramount to exploring their therapeutic potential. A variety of synthetic routes can be envisioned, leveraging established methods for piperidine ring formation and subsequent functionalization.

General Synthetic Strategies

The construction of the piperidine-3,5-dione core can be approached through several synthetic strategies, primarily involving cyclization reactions of acyclic precursors.

A plausible and efficient method involves the Dieckmann condensation of a suitably substituted N-protected β-amino ester. This intramolecular cyclization would yield a β-keto ester, which can then be further manipulated to introduce the second carbonyl group. Subsequent deprotection and salt formation with hydrochloric acid would afford the desired piperidine-3,5-dione hydrochloride.

Another approach could involve the cyclization of a dicarboxylic acid derivative with a primary amine or ammonia, followed by oxidation of the resulting piperidine ring. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.

Synthesis of Analogs and Derivatives

The true potential of the piperidine-3,5-dione scaffold lies in its amenability to diversification. The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of steric and electronic properties. Furthermore, the carbon backbone can be functionalized at various positions to explore structure-activity relationships (SAR).

Below is a generalized synthetic workflow for the generation of a library of N-substituted piperidine-3,5-dione analogs.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Final Product A Acyclic Precursor (e.g., Substituted β-amino diester) B N-Protected Piperidine-3,5-dione A->B Intramolecular Cyclization (e.g., Dieckmann Condensation) C Piperidine-3,5-dione B->C Deprotection E N-Substituted Piperidine-3,5-dione Analogs C->E N-Alkylation / N-Arylation D Diverse Alkyl/Aryl Halides D->E F Piperidine-3,5-dione Hydrochloride Derivatives E->F Salt Formation (HCl)

Caption: Generalized workflow for the synthesis of piperidine-3,5-dione hydrochloride analogs.

Biological Activities and Therapeutic Potential

While the piperidine-3,5-dione core itself is not as extensively studied as other piperidine derivatives, the broader class of piperidines exhibits a wide range of pharmacological activities, suggesting significant therapeutic potential for this scaffold.[4] Piperidine-containing compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system-acting agents.[3][5]

Potential Biological Targets

Given the structural features of the piperidine-3,5-dione core, several biological targets can be hypothesized. The dione functionality could participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.

One area of significant interest is the potential for these compounds to act as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. For instance, Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a role in various cellular processes, and its aberrant activation has been linked to several cancers.[6] The development of small molecule inhibitors of GSK-3β is an active area of research.[6]

The following diagram illustrates a simplified representation of a signaling pathway where a hypothetical piperidine-3,5-dione derivative could exert its effect by inhibiting a key kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B (Target) Kinase_A->Kinase_B Phosphorylation Effector Downstream Effector Protein Kinase_B->Effector Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription P35D Piperidine-3,5-dione Derivative P35D->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a piperidine-3,5-dione derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidine-3,5-dione scaffold is crucial for elucidating structure-activity relationships and optimizing for potency and selectivity. The following table outlines key positions for modification and the potential impact on biological activity.

Position of ModificationType of SubstituentPotential Impact on Biological Activity
N1-position Alkyl, Aryl, HeteroarylModulates lipophilicity, steric bulk, and potential for additional interactions with the target protein. Can significantly impact potency and selectivity.
C2, C4, C6-positions Alkyl, Aryl, Functional GroupsCan influence the conformation of the piperidine ring and introduce new interaction points. Stereochemistry at these positions can be critical for activity.
Carbonyl groups (C3, C5) Bioisosteric replacementReplacement with other functional groups (e.g., oximes, hydrazones) could alter the electronic properties and hydrogen bonding capacity, potentially leading to novel activities.

Experimental Protocols and Methodologies

To facilitate the exploration of this chemical class, the following sections provide detailed, exemplary protocols for the synthesis and biological evaluation of a piperidine-3,5-dione derivative.

Detailed Synthesis Protocol: N-Benzyl-piperidine-3,5-dione hydrochloride

This protocol describes a plausible synthesis of N-benzyl-piperidine-3,5-dione hydrochloride, a representative analog for initial biological screening.

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

  • To a solution of benzylamine (1 eq.) in ethanol, add ethyl acrylate (2.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 eq.) in dry toluene, add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate (1 eq.) in dry toluene dropwise at reflux.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 10% aqueous solution of hydrochloric acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-benzyl-piperidine-3,5-dione.

Step 4: Hydrochloride Salt Formation

  • Dissolve the N-benzyl-piperidine-3,5-dione in diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain N-benzyl-piperidine-3,5-dione hydrochloride.

In Vitro Biological Assay: GSK-3β Inhibition Assay

This protocol describes a common in vitro assay to evaluate the inhibitory activity of the synthesized compounds against GSK-3β.

  • Reagents and Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide

    • ATP

    • Kinase buffer

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well microplate

    • Plate reader capable of luminescence detection

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the GSK-3β enzyme, substrate peptide, and test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Future Directions and Conclusion

The piperidine-3,5-dione scaffold represents a promising yet underexplored area in medicinal chemistry. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesis of a broader range of analogs with diverse substituents at the nitrogen and carbon positions to build a comprehensive SAR.

  • Broad biological screening: Evaluation of the synthesized compounds against a wide panel of biological targets, including kinases, proteases, and GPCRs, to identify novel activities.

  • Optimization of lead compounds: For active compounds, further medicinal chemistry efforts should focus on improving potency, selectivity, and pharmacokinetic properties.

  • Elucidation of mechanisms of action: In-depth biological studies to understand how the most promising compounds exert their effects at the molecular and cellular levels.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kumar, A., & Singh, A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115721. [Link]

  • Bäckvall, J. E., & Löfström, C. (2000). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 65(23), 7855–7861. [Link]

  • Li, J., et al. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. Tetrahedron Letters, 66, 152834. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045–2056. [Link]

  • Frank, R. L., & Smith, P. V. (1946). Piperidine Synthesis. Journal of the American Chemical Society, 68(8), 1668–1669. [Link]

  • Rani, P., & Srivastava, V. K. (2013). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. Medicinal Chemistry Research, 22(10), 4736–4745. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8231–8239. [Link]

  • de Oliveira, R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3497–3505. [Link]

  • Jackson, R. F. W., & Turner, D. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Rahman, M. M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Letters in Drug Design & Discovery, 17(6), 765-772. [Link]

  • Saha, B., et al. (2016). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. Tetrahedron Letters, 57(1), 109-113. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Patil, S. A., et al. (2026). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Chemistry, 8(2), 17. [Link]

  • National Center for Biotechnology Information (n.d.). Piperidine-3,5-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Wieczerzak, E., & Golebiewski, P. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3025. [Link]

  • ChemSrc. (n.d.). Piperidine-3,5-dione hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Piperidine-3,5-dione. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Piperidine-2,5-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]

Sources

Tautomeric Dynamics in Piperidine-3,5-dione Scaffolds: Mechanistic Insights & Synthetic Applications

[1][2]

Executive Summary

The piperidine-3,5-dione system represents a unique class of cyclic

12112

This guide dissects the keto-enol tautomerism of piperidine-3,5-diones, providing researchers with actionable protocols for analytical characterization and synthetic exploitation.[1] We address the common "blind spots" in handling these scaffolds: solvent-dependent stability, acidity miscalculations at C4, and the divergence between solid-state and solution-phase behavior.[1]

Structural Dynamics & Mechanistic Underpinnings[1][2][4]

The Tautomeric Triad

The piperidine-3,5-dione scaffold does not exist as a static structure.[1] It fluctuates between three primary forms driven by proton transfer thermodynamics.[1][2] Understanding this triad is the first step in successful derivatization.[1][2]

  • Diketo Form (A): The thermodynamically stable form in non-polar, aprotic environments lacking hydrogen bond acceptors.[1][2]

  • Mono-Enol Form (B): Stabilized by resonance and often an intramolecular hydrogen bond (though geometrically strained in 6-membered rings compared to acyclic analogs).[1][2] This form renders the molecule nucleophilic.[1][2]

  • Enaminone / Zwitterionic Forms (C): In cases where the nitrogen is unsubstituted, proton transfer can occur between the NH and the carbonyls, though C4-proton acidity usually dominates.[1]

Mechanism of Prototropic Shift

The driving force for tautomerism is the acidity of the C4 protons (


1

Tautomerismcluster_0Solvent InfluenceDiketoDiketo Form(Electrophilic C=O)TransitionTransition State[Delocalized Anion]Diketo->Transition-H+ (Deprotonation at C4)Transition->Diketo+H+EnolEnol Form(Nucleophilic C=C)Transition->Enol+H+ (Protonation at O)Enol->Transition-H+

Figure 1: Prototropic shift mechanism centered on the acidic C4 methylene group.[1]

Solvent & Substituent Effects[2][4][5][6]

The choice of solvent is not merely a medium for dissolution; it is a "tuning knob" for the tautomeric state.[1][2]

Polarity and Hydrogen Bonding[1]
  • Chloroform (

    
    ):  Often favors the Diketo  form or the internally H-bonded Enol (if sterics allow).[1][2] The non-polar environment discourages charge separation.[1][2]
    
  • DMSO (

    
    ):  Strong H-bond acceptor.[1][2] It disrupts intramolecular H-bonds and stabilizes the Enol  form via intermolecular bonding, or stabilizes the anionic species if trace base is present.[1]
    
  • Water (

    
    ):  Promotes rapid exchange.[1][2] Signals often coalesce, making characterization difficult without pH buffering.[1][2]
    
Substituent Impact Table

The electronic nature of the N-substituent (N1) heavily influences the C4 acidity and enol stability.[1][2]

N1-SubstituentElectronic EffectDominant Tautomer (in

)
Synthetic Implication
H Inductive donationDiketo / Enol mixHigh water solubility; difficult extraction.[1][2]
Benzyl (Bn) Weak activationDiketoIdeal for C4-alkylation reactions.[1][2]
Acyl (Boc/Ac) Electron withdrawingEnol (Increased C4 acidity)Highly reactive; prone to double alkylation.[1][2]
Aryl (Ph) ConjugationEnolPotential for extended conjugation; UV active.[1][2]

Analytical Characterization Protocol

Distinguishing tautomers requires a multi-modal approach. Relying solely on a single technique often leads to misidentification of the "active" pharmaceutical ingredient form.[1][2]

NMR Spectroscopy Workflow

Objective: Determine the Keto:Enol ratio (

Protocol:

  • Sample Prep: Dissolve 10 mg of piperidine-3,5-dione in 0.6 mL of solvent (

    
     for baseline, 
    
    
    for polar simulation).
  • Acquisition: Run

    
     NMR with a relaxation delay (
    
    
    ) of at least 5 seconds to ensure full relaxation of acidic protons.
  • Integration Logic:

    • Diketo: Look for the C4-methylene singlet (

      
       3.0 - 3.5 ppm).[1][2] Integration = 2H.[1][2]
      
    • Enol: Look for the C4-methine singlet (

      
       5.0 - 6.0 ppm) and the Enol-OH (variable, 
      
      
      10 - 15 ppm).[1] Integration = 1H each.[1][2][3]
  • Calculation:

    
    [1][2]
    
X-Ray Crystallography vs. Solution State

Critical Warning: Do not assume the solid-state structure matches the solution structure.[1][2]

  • Solid State: Piperidine-3,5-diones frequently crystallize in the Enol form due to the formation of stable intermolecular hydrogen-bonded dimers or chains (catemers).[1]

  • Solution: Upon dissolution, the crystal lattice energy is lost, and the molecule reverts to the equilibrium dictated by the solvent dielectric constant.

Synthetic Utility: Exploiting the Enol

The tautomeric nature of the 3,5-dione is the key to its reactivity.[1] The enol form acts as a "masked" nucleophile.[1][2]

C4-Functionalization (Knoevenagel & Alkylation)

The high acidity of C4 allows for mild functionalization.[1][2]

Standard Protocol for Knoevenagel Condensation:

  • Reagents: Piperidine-3,5-dione (1 eq), Aldehyde (1.1 eq), Piperidine (cat.), Ethanol.

  • Mechanism: The base deprotonates C4 (via the Enol pathway), generating the enolate which attacks the aldehyde.[1][2]

  • Observation: The product is usually the exocyclic alkene (benzylidene derivative), which often precipitates out of ethanol.[1][2]

SynthesisStartPiperidine-3,5-dione(Diketo/Enol Mix)BaseAdd Cat. Base(e.g., Piperidine/Et3N)Start->BaseEnolateReactive Enolate(C4 Anion)Base->EnolateDeprotonationElectrophileAdd Electrophile(R-CHO or R-X)Enolate->ElectrophileNucleophilic AttackProductC4-Substituted Product(Alkene or Alkyl)Electrophile->ProductElimination/Workup

Figure 2: Synthetic workflow for C4-functionalization driven by enolate formation.

Pharmacological Relevance[1][2][4][8][9]

In drug discovery, the piperidine-3,5-dione scaffold is often used as a bioisostere for:

  • Cyclic Ureas/Barbiturates: Mimicking the H-bond donor/acceptor patterns.[1][2]

  • Phenols/Carboxylic Acids: The acidic enol proton can mimic the pharmacophore of acidic ligands (e.g., in glutamate receptor antagonists).[1][2]

Docking Note: When performing in silico docking, always dock both the diketo and enol tautomers. The protein binding pocket may select the less abundant tautomer if it offers superior complementarity (conformational selection).[1][2]

References

  • PubChem. Piperidine-3,5-dione Compound Summary. National Library of Medicine.[1][2] [Link]

  • National Institutes of Health (NIH). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study.[1][2] PubMed.[1][2] [Link]

  • Organic Chemistry Portal. Synthesis of Piperidines. [Link]

Theoretical Characterization of Piperidine-3,5-dione Hydrochloride: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics[1][2]

Piperidine-3,5-dione hydrochloride (CAS: 74647-23-7) represents a deceptively simple scaffold with complex quantum mechanical behavior.[1] As a hydrochloride salt of a cyclic


-dicarbonyl, it serves as a critical precursor in the synthesis of antineoplastic agents and CNS-active pharmacophores.

For the theoretical chemist, this molecule presents a dual challenge:

  • Tautomeric Volatility: The 1,3-dicarbonyl system exists in a dynamic equilibrium between diketo, keto-enol, and dienol forms.

  • Ionic Interaction: The protonated nitrogen (

    
    ) and the chloride counter-ion (
    
    
    
    ) introduce strong electrostatic fields that perturb the tautomeric landscape, rendering standard gas-phase DFT calculations insufficient.[1]

This guide outlines a rigorous, self-validating protocol for the theoretical study of this entity, moving from conformational analysis to pharmacophore modeling.

Physicochemical Profile
PropertyValueSource
Molecular Formula

PubChem [1]
Molar Mass 149.57 g/mol PubChem [1]
Core Scaffold Piperidine (Hexahydropyridine)N/A
Key Functional Group

-Dicarbonyl (1,3-dione)
N/A
Electronic State Protonated cation (

) + Anion (

)
Theoretical Inference

Phase I: Tautomeric & Conformational Analysis[1][2]

The first failure point in modeling Piperidine-3,5-dione is neglecting the proton transfer potential.[1] In the hydrochloride form, the nitrogen is protonated.[1] However, the acidity of the


-methylene hydrogens (C4 position) allows for enolization.[1]
The Tautomeric Equilibrium

You must model three distinct species to determine the global minimum.[1] The equilibrium is solvent-dependent; polar solvents (DMSO, Water) stabilize the zwitterionic or ionic forms, while non-polar solvents favor the neutral diketo form if the HCl dissociates.[1]

Tautomerism Diketo Diketo Form (C2v symmetry approx) Enol Keto-Enol Form (Stabilized by H-bond) Diketo->Enol Proton Transfer (Low Barrier) Dienol Dienol Form (Aromatic character) Enol->Dienol 2nd Proton Transfer (High Barrier)

Figure 1: Tautomeric landscape of the 3,5-dione system. The keto-enol form is often stabilized by intramolecular hydrogen bonding, even in the presence of the chloride ion.[1]

Protocol: Geometry Optimization

Expert Insight: Recent benchmarks on piperazine and piperidine salts suggest that standard B3LYP functionals often fail to describe dispersion forces in ionic liquids or salts accurately.

  • Recommended Functional:

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are mandatory for the chloride anion).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Step-by-Step Gaussian Input Example:

[1][2]

Phase II: Electronic Structure & Reactivity[1][2]

Once the global minimum (likely the keto-enol form in solution) is identified, characterize the electronic distribution.[1] This is vital for predicting how the molecule reacts with drug targets.[1]

Frontier Molecular Orbitals (FMO)[1][2]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the enolic oxygen or the chloride ion (acting as a donor).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon (susceptible to nucleophilic attack).[1]

Calculation Metric: The HOMO-LUMO Gap (


)  serves as a proxy for kinetic stability.[1]


Where

and

.[1]
Molecular Electrostatic Potential (MEP)

Map the MEP onto an electron density isosurface (e.g., 0.002 a.u.).[1]

  • Red Regions (Negative): Carbonyl oxygens and Chloride ion.[1] These are docking sites for positively charged residues (e.g., Lysine, Arginine).

  • Blue Regions (Positive): The protonated Nitrogen (

    
    ) and hydroxyl protons.[1]
    

Phase III: Spectroscopic Validation

Theoretical data must be validated against experimental spectra. For the HCl salt, vibrational modes are heavily shifted compared to the neutral parent.[1]

Vibrational Spectroscopy (IR/Raman)
  • Scaling Factors: Raw DFT frequencies over-predict wavenumbers. Apply a scaling factor of 0.961 for

    
    B97X-D/6-311++G(d,p).
    
  • Key Diagnostic Peaks:

    • C=O Stretch:

      
       (Diketo form).[1]
      
    • C=C Stretch:

      
       (Enol form signature).
      
    • N-H Stretch: Broad band

      
       (due to 
      
      
      
      salt formation).[1]
NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method to calculate magnetic shielding tensors.[1]

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to zero the scale.

  • Observation: The C4 protons (between the two carbonyls) will show significant deshielding if the diketo form dominates, or disappear/shift if enolized.[1]

Phase IV: Pharmacophore Modeling & Docking[1][2]

Piperidine-3,5-dione derivatives are often explored as inhibitors of enzymes like Monoamine Oxidase (MAO) or specific kinases due to their structural similarity to barbiturates and glutarimides.

Docking Workflow

The hydrochloride salt dissociates in physiological media.[1] Therefore, dock the neutral or zwitterionic form , not the HCl complex, unless the chloride is integral to the active site (rare).[1]

DockingWorkflow Prep Ligand Preparation (Desalt: Remove HCl) GenConf Conformer Generation (Sample Ring Puckering) Prep->GenConf Dock Molecular Docking (AutoDock Vina / Gold) GenConf->Dock Target Target Selection (e.g., MAO-B, 2BK3) Target->Dock Analysis Interaction Profiling (H-Bonds, Pi-Cation) Dock->Analysis

Figure 2: Computational workflow for docking studies. Note the critical "Desalting" step.[1]

Target Hypothesis

Based on the structural homology to 3,5-disubstituted piperidines [3], the dione moiety acts as a bidentate hydrogen bond acceptor.[1]

  • Primary Interaction: Hydrogen bonding with Serine/Threonine hydroxyls in the active site.[1]

  • Secondary Interaction:

    
    -cation interactions if the nitrogen remains protonated in the pocket.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved February 7, 2026 from [Link]

  • Noureddine, O., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative.[2][3] Journal of King Saud University - Science, 33(2). [Link][1]

  • Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines.[4] Journal of Organic Chemistry, 71(21), 8256-8260.[4] [Link]

  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

Sources

Methodological & Application

Application Note: Analytical Strategy for Piperidine-3,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the analysis of Piperidine-3,5-dione hydrochloride (CAS: 74647-23-7). It deviates from standard templates to address the specific "analytical behavior" of beta-dicarbonyl heterocycles.

Executive Summary & Chemical Context

Piperidine-3,5-dione hydrochloride is a critical heterocyclic building block. Unlike simple piperidines, the presence of the


-dicarbonyl system  at the 3,5-positions introduces a layer of analytical complexity: Keto-Enol Tautomerism .

When analyzing this compound, researchers often encounter "ghost peaks" or split peaks in HPLC, which are frequently misdiagnosed as impurities. This guide provides a scientifically grounded protocol to distinguish between tautomeric artifacts and genuine degradation products, ensuring accurate purity profiling and assay determination.

The "Chameleon" Effect: Tautomerism

The compound exists in a dynamic equilibrium between the diketo form and the enol form.

  • Diketo Form: Predominant in non-polar solvents; less UV active.

  • Enol Form: Stabilized by hydrogen bonding in polar protic solvents; significantly higher UV extinction coefficient (~250-270 nm).

Implication: Your analytical method must "lock" this equilibrium or ensure it is fast enough to produce a single, sharp peak.

Analytical Workflow Strategy

The following decision tree outlines the logic for selecting the appropriate method based on the data requirement (Purity vs. Content vs. Identification).

AnalyticalWorkflow Start Sample: Piperidine-3,5-dione HCl Goal Define Analytical Goal Start->Goal Purity Organic Impurity / Purity Goal->Purity Quantify Organics Assay Salt Content / Assay Goal->Assay Stoichiometry ID Structural ID Goal->ID Volatiles/Structure HPLC Method A: RP-HPLC (Acidic) Purity->HPLC Titration Method B: Potentiometric Titration (AgNO3) Assay->Titration GCMS Method C: GC-MS (Derivatized) ID->GCMS Decision Check Peak Shape HPLC->Decision Split Split Peak Observed? Decision->Split Action1 Increase Buffer Strength / Temp Split->Action1 Yes (Tautomers) Report Results Report Results Split->Report Results No (Single Peak)

Figure 1: Strategic decision tree for selecting the appropriate analytical module.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity profiling and organic assay.

The "Acidic Lock" Principle

To prevent peak splitting caused by the interconversion of keto/enol forms and the free base/salt equilibrium, the mobile phase must be acidic (pH < 3.0) .

  • Protonation: Ensures the piperidine nitrogen (

    
    ) remains fully protonated (
    
    
    
    ), improving solubility and preventing tailing on silanol groups.
  • Tautomer Stabilization: Acidic conditions often catalyze the rapid interconversion of tautomers, resulting in a single, time-averaged peak rather than two separated peaks.

Detailed Protocol
ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)Standard C18 columns may suffer from "phase collapse" with the high aqueous content needed to retain this polar salt. Polar-embedded groups ensure wetting.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard dimensions provide sufficient plate count for impurity separation.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses silanol activity and stabilizes the keto-enol rate.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard flow.[1]
Column Temp 35°C - 40°C Critical: Slightly elevated temperature increases the rate of tautomerization, merging split peaks into a sharp singlet.
Detection UV @ 260 nm Targets the enol form's absorption maximum.
Injection Vol 5 - 10 µLPrevent column overload which exacerbates peak splitting.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.06040
20.06040
21.0955
30.0955
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): NMT 1.5 (If > 1.5, increase buffer concentration to 20mM).

  • Peak Integrity: Must appear as a single peak. If a "shoulder" is visible, increase Column Temperature by 5°C increments (up to 50°C).

Method B: Potentiometric Titration (Chloride Content)

Primary Application: Assay verification (Stoichiometry of the HCl salt). Why Titration? HPLC quantifies the organic cation. Titration quantifies the counter-ion (


). Combining both confirms the salt form integrity (e.g., Mono-HCl vs. Hemihydrochloride).
Protocol
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL Deionized Water + 2 mL Nitric Acid (

    
    , concentrated).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Procedure:

    • Accurately weigh ~150 mg of Piperidine-3,5-dione HCl.

    • Dissolve in the acidified water solvent.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    (Where 149.58 is the MW of the salt and 35.45 is the atomic weight of Cl).
    

Method C: GC-MS (Impurity Identification)

Primary Application: Identifying volatile impurities or residual solvents. Challenge: Piperidine-3,5-dione HCl is non-volatile and thermally unstable (decomposes before boiling). Direct injection is prohibited.

Derivatization Protocol (MSTFA)

To render the molecule volatile and stable for GC, we must block the active hydrogens (Amine -NH and Enol -OH).

  • Preparation: Weigh 10 mg sample into a GC vial.

  • Free Base Liberation: Add 0.5 mL Pyridine (acts as solvent and acid scavenger).

  • Silylation: Add 0.5 mL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. The solution should turn clear.

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

GC Parameters[2]
  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Ramp: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: Electron Impact (EI), 70 eV.

References & Grounding

  • Compound Identity: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved from [Link]

  • Tautomerism in Analysis: Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Contextual grounding for beta-diketone enol detection).

  • Piperidine Analysis Guidelines: United Nations Office on Drugs and Crime (UNODC). (2013).[5] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational protocols for piperidine-class salt extractions and handling). Retrieved from [Link]

  • Titration Standards: European Pharmacopoeia (Ph. Eur.) 2.5.11. Potentiometric Titration. (Standard method basis for chloride determination).

Appendix: Troubleshooting "Ghost Peaks"

If your chromatogram shows a split peak despite using the recommended method:

  • Check pH: Ensure the aqueous buffer is strictly pH 2.5. Higher pH (4-6) is the "danger zone" for slow tautomerism.

  • Check Sample Diluent: Dissolve the sample in the Mobile Phase. Dissolving in pure methanol can promote a different tautomeric ratio than the mobile phase, causing a disturbance upon injection.

Sources

Application Note: Mass Spectrometry Analysis of Piperidine-3,5-dione Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine-3,5-dione Hydrochloride in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and natural products.[1] Its derivatives are crucial building blocks in the synthesis of a wide array of therapeutic agents. Piperidine-3,5-dione hydrochloride, as a functionalized derivative, presents a key intermediate for the development of novel chemical entities. Its purity and structural integrity are paramount for the successful synthesis of target drug candidates.

Mass spectrometry is an indispensable analytical technique for the rapid and sensitive characterization of such pharmaceutical intermediates.[2] This application note provides a comprehensive guide to the mass spectrometric analysis of Piperidine-3,5-dione hydrochloride, detailing a robust protocol for its characterization using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the structural elucidation and purity assessment of this important synthetic building block.

Chemical Properties of Piperidine-3,5-dione Hydrochloride

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₅H₈ClNO₂[3]
Molecular Weight 149.57 g/mol [3]
Monoisotopic Mass 149.0243562 Da[3]
Structure Piperidine-3,5-dione hydrochloride[3]

The hydrochloride salt is typically used to improve the stability and solubility of the amine-containing parent compound. In solution, the piperidine nitrogen will be protonated.

Mass Spectrometry Protocol: A Step-by-Step Guide

This protocol is optimized for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, but can be adapted for other tandem mass spectrometry systems.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation s1 Weigh Piperidine-3,5-dione HCl s2 Dissolve in appropriate solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) s1->s2 s3 Vortex and centrifuge s2->s3 s4 Dilute to final concentration (e.g., 1-10 µg/mL) s3->s4 a1 Direct Infusion or LC Injection s4->a1 a2 Electrospray Ionization (ESI) Positive Ion Mode a1->a2 a3 Full Scan MS (m/z 50-300) a2->a3 a4 Tandem MS (MS/MS) of Precursor Ion a3->a4 d1 Identify [M+H]+ ion a4->d1 d2 Analyze fragmentation pattern d1->d2 d3 Propose fragmentation pathways d2->d3

Caption: Experimental workflow for the mass spectrometric analysis of Piperidine-3,5-dione hydrochloride.

Detailed Experimental Parameters

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Piperidine-3,5-dione hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid. The acidic modifier aids in the protonation of the analyte.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis. A concentration of 1-10 µg/mL is a good starting point.[4]

  • Filtration: For LC-MS analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.

Mass Spectrometer Settings (ESI-Q-TOF):

ParameterRecommended ValueRationale
Ionization Mode Positive Electrospray (ESI+)The piperidine nitrogen is basic and readily accepts a proton, making positive ion mode the logical choice.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
Cone Voltage 20 - 40 VA moderate cone voltage is applied to aid in desolvation and ion transfer without inducing in-source fragmentation.
Source Temperature 100 - 120 °CA lower source temperature is often sufficient for small, relatively volatile molecules and helps prevent thermal degradation.[5]
Desolvation Temperature 250 - 350 °CEnsures efficient removal of solvent from the analyte ions.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates the desolvation process.
MS Scan Range m/z 50 - 300This range will comfortably encompass the precursor ion and its expected fragments.
MS/MS Precursor Ion m/z 114.05This corresponds to the protonated molecule [C₅H₇NO₂ + H]⁺.
Collision Energy 10 - 30 eV (Ramped)A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy dissociations.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Results and Discussion: Interpreting the Mass Spectrum

Full Scan Mass Spectrum

In the full scan MS spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 114.055. The detection of this ion with high mass accuracy confirms the elemental composition of the analyte.

Expected Precursor Ion:

Ion SpeciesChemical FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺[C₅H₈NO₂]⁺114.0550
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The MS/MS spectrum of the [M+H]⁺ ion provides structural information through collision-induced dissociation (CID). The fragmentation of piperidine derivatives is often governed by cleavage alpha to the nitrogen atom and ring-opening pathways.[6] For Piperidine-3,5-dione, the presence of two carbonyl groups significantly influences the fragmentation pattern.

Proposed Fragmentation Pathway:

fragmentation cluster_main Proposed Fragmentation of Protonated Piperidine-3,5-dione parent [M+H]+ m/z 114.055 frag1 Loss of CO m/z 86.060 parent->frag1 -CO frag2 Loss of H₂O m/z 96.044 parent->frag2 -H₂O frag3 Ring Cleavage m/z 70.040 parent->frag3 Ring Opening frag4 Further Fragmentation from m/z 86 m/z 58.045 frag1->frag4 -C₂H₂O

Caption: Proposed fragmentation pathways for protonated Piperidine-3,5-dione.

Discussion of Key Fragment Ions:

  • m/z 96.044 ([M+H-H₂O]⁺): The loss of a water molecule is a common fragmentation pathway for compounds containing carbonyl groups, likely through a rearrangement process.

  • m/z 86.060 ([M+H-CO]⁺): The loss of carbon monoxide is characteristic of molecules with a ketone functionality. This is a highly probable fragmentation for Piperidine-3,5-dione.

  • m/z 70.040: This fragment could arise from a more complex ring cleavage, potentially involving the loss of ketene (CH₂CO).

  • m/z 58.045: Further fragmentation of the m/z 86 ion through the loss of another neutral molecule like ketene could produce this ion.

The relative abundances of these fragment ions will be dependent on the collision energy applied. A systematic study of the fragmentation pattern at varying collision energies can provide deeper insights into the structure of the molecule.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of Piperidine-3,5-dione hydrochloride. By employing ESI-MS/MS, researchers can confidently confirm the identity and purity of this important pharmaceutical intermediate. The proposed fragmentation pathways serve as a guide for the interpretation of the resulting tandem mass spectra. The methodologies outlined herein are designed to be readily adaptable to various laboratory settings and instrumentation, thereby supporting the advancement of drug discovery and development programs.

References

  • PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. National Center for Biotechnology Information. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. [Link]

Sources

Strategic Application Note: HPLC Analysis of Piperidine-3,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Piperidine-3,5-dione hydrochloride presents a unique set of analytical challenges distinct from its isomer, glutarimide (piperidine-2,6-dione). This molecule features a secondary amine and a 1,3-dicarbonyl system (beta-diketone) embedded within a six-membered ring.

The Analytical Challenge: Tautomeric Equilibrium

The critical difficulty in analyzing this compound is the "active methylene" group at the C4 position (flanked by two carbonyls). The protons at C4 are acidic (pKa ~9-11), leading to keto-enol tautomerism .

  • Keto Form: Dominant in acidic solution; polar.[1]

  • Enol Form: Stabilized by intramolecular hydrogen bonding; different UV absorption profile.[1]

  • Amine Function: The nitrogen (N1) is basic (pKa ~10-11) and protonated in the HCl salt form.

If the chromatographic timescale matches the tautomeric interconversion rate, peak splitting or severe tailing will occur. This protocol utilizes pH control to lock the molecule in a single state for reproducible quantitation.[1]

Method Development Strategy (Decision Matrix)

The following logic gate determines the optimal separation mode based on your specific matrix (Raw Material vs. Formulation).

MethodStrategy Start Start: Define Sample Matrix CheckLogP Analyte Polarity Check (Log P ~ 0.2 - 0.5) Start->CheckLogP Decision1 Is high sensitivity (impurity <0.1%) required? CheckLogP->Decision1 MethodA Method A: Ion-Suppression RP-HPLC (High Aqueous C18) Decision1->MethodA No (Standard Assay) Derivatization Pre-column Derivatization (FMOC or Dansyl-Cl) Decision1->Derivatization Yes (UV weak) MethodB Method B: HILIC (For high retention needs) MethodA->MethodB If Retention k' < 1.5 Derivatization->MethodA Analyze Derivative

Figure 1: Method Selection Workflow. Method A is the primary recommendation for assay and purity.

Primary Protocol: Ion-Suppression RP-HPLC[1][4]

This method uses a highly acidic mobile phase to protonate the amine (ensuring solubility) and protonate the C4 carbon (suppressing enolate formation), effectively "locking" the molecule in the keto-ammonium form.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)Prevents "pore dewetting" in highly aqueous phases; silanol shielding reduces amine tailing.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for high theoretical plates.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 Low pH ensures N-protonation and suppresses enol ionization.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff solvent.[1]
Flow Rate 1.0 mL/minStandard flow.[1][2]
Isocratic Ratio 95% A / 5% BAnalyte is very polar; high aqueous content required for retention.[1]
Detection UV 210 nm (Primary) & 280 nm (Secondary)210 nm detects the carbonyl backbone; 280 nm monitors potential enol impurities.[1]
Temperature 30°CControls viscosity and tautomer equilibrium rates.[1]
Injection Vol 10 - 20 µLAdjust based on sensitivity needs.
Preparation of Solutions

Buffer Preparation (pH 2.5):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.[1]
    
  • Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%) .[1] Note: Do not use HCl for pH adjustment as it adds excess chloride ions.

  • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

Standard Solution:

  • Accurately weigh 25 mg of Piperidine-3,5-dione HCl.[1]

  • Dissolve in Mobile Phase A (Buffer).[1] Avoid dissolving in pure organic solvent to prevent precipitation of the salt.

  • Final concentration: 0.5 mg/mL.

Secondary Protocol: HILIC (Hydrophilic Interaction LC)[1]

Use this method if the Reverse Phase method yields a retention factor (


) of less than 1.5, or if you need to separate the chloride counter-ion from the main peak.
Chromatographic Conditions
  • Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).[1]

  • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.[1]0) [85 : 15 v/v].[1]

  • Mechanism: Partitioning into the water-rich layer on the silica surface.[1] The polar salt will retain longer than non-polar impurities.[1]

  • Detection: UV 210 nm.[1]

Critical Discussion: The Tautomerism Trap

Understanding the equilibrium is vital for troubleshooting.[1]

Tautomerism cluster_conditions HPLC Environment (pH 2.5) Keto Diketo Form (Major at pH < 7) Enol Enol Form (Stabilized by H-bond) Keto->Enol Slow Equilibrium Enolate Enolate Anion (Major at pH > 10) Keto->Enolate pH > pKa (C4) Enol->Keto

Figure 2: Tautomeric states. At pH 2.5, the equilibrium is forced toward the Diketo form, ensuring a single sharp peak.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Split Peak Tautomer separationIncrease column temperature to 40°C to coalesce peaks, or lower pH to stabilize the keto form.
Fronting Sample OverloadThe salt form is highly soluble but can overload the stationary phase.[1] Dilute sample.
System Peak (Void) Chloride IonThe HCl salt introduces

.[1] In UV at 210nm, this may appear as a negative dip or positive blip at

.[1] Ignore or use HILIC to separate.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development for ionic samples).

  • PubChem. (2023).[1][3][4] Piperidine-3,5-dione hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for analyzing polar amines and counter-ions).

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard for system suitability requirements).

Sources

Piperidine-3,5-dione hydrochloride as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidine-3,5-dione Hydrochloride as a Scaffold for Drug Design

Executive Summary & Scaffold Architecture

Piperidine-3,5-dione hydrochloride is a specialized heterocyclic scaffold that functions as an "aza-analog" of dimedone (5,5-dimethylcyclohexane-1,3-dione).[1] Unlike its more common isomer, piperidine-2,6-dione (the glutarimide core of thalidomide-class E3 ligase modulators), the 3,5-dione system is characterized by a highly reactive


-dicarbonyl core.[1]

This scaffold is a "privileged structure" in diversity-oriented synthesis due to its ability to undergo Knoevenagel condensations, Michael additions, and heterocyclizations.[1] It serves as a critical precursor for:

  • 4-Arylidene derivatives: Potent cytotoxic agents and Michael acceptors.[1]

  • 3,5-Dihydroxypyridines: Via aromatization, mimicking enzyme cofactors.[1]

  • Spiro-heterocycles: Via multicomponent reactions targeting the active methylene at C4.[1]

Chemical Profile:

  • Active Site: The C4 methylene group is flanked by two carbonyls, rendering it highly acidic (

    
     in DMSO) and susceptible to electrophilic attack.[1]
    
  • Solubility: The hydrochloride salt stabilizes the basic amine but renders the molecule hygroscopic. It must be neutralized in situ or pre-treated to unlock the nucleophilicity of the nitrogen or to facilitate base-catalyzed condensations.[1]

Chemical Reactivity & Logic (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the Piperidine-3,5-dione core.

G Core Piperidine-3,5-dione HCl (Scaffold) Neut Free Base Generation (In Situ) Core->Neut NaHCO3 / Et3N Path1 Knoevenagel Condensation (Aldehyde/Base) Neut->Path1 Electrophilic Attack at C4 Path2 N-Alkylation / Acylation Neut->Path2 Nucleophilic Attack at N1 Path3 Heterocyclization (Hydrazines/Ureas) Neut->Path3 1,3-Dinucleophile Condensation Prod1 4-Arylidene Derivatives (Cytotoxic / Antimicrobial) Path1->Prod1 Prod2 N-Substituted Scaffolds (Linker Attachment) Path2->Prod2 Prod3 Fused Pyrazoles/Pyrimidines Path3->Prod3

Caption: Divergent synthetic utility of the Piperidine-3,5-dione scaffold. The C4-active methylene allows for carbon-carbon bond formation, while the N1 position allows for linker attachment.[1]

Detailed Experimental Protocols

Protocol A: Handling & Neutralization of the Hydrochloride Salt

Rationale: The HCl salt is the stable storage form but is catalytically inactive for C4-functionalization.[1] The amine must be deprotonated or buffered to prevent interference with base-sensitive catalysts.[1]

Materials:

  • Piperidine-3,5-dione HCl (hygroscopic, store in desiccator).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Base: Triethylamine (TEA) or Sodium Acetate (NaOAc).[1]

Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq.) of Piperidine-3,5-dione HCl in anhydrous EtOH (0.5 M concentration). The solution may appear slightly turbid.[1]

  • Neutralization:

    • Method 1 (Homogeneous): Add 1.1 eq. of Triethylamine dropwise at 0°C. Stir for 15 minutes. Use immediately for reaction.

    • Method 2 (Heterogeneous/Buffering): Add 1.2 eq. of anhydrous Sodium Acetate.[1] This creates a buffered system ideal for Knoevenagel condensations.[1]

Protocol B: Synthesis of 4-Arylidene-piperidine-3,5-diones (Knoevenagel)

Application: This protocol generates the primary class of bioactive derivatives (cytotoxic Michael acceptors).[1] Mechanism: Base-catalyzed condensation between the C4 active methylene and an aromatic aldehyde.

Reagents:

  • Scaffold: Piperidine-3,5-dione HCl (1.0 mmol).[1]

  • Electrophile: Substituted Benzaldehyde (1.0 mmol).

  • Catalyst: Piperidine (catalytic, 0.1 mmol) or L-Proline (for milder conditions).[1]

  • Solvent: Ethanol (5 mL).

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask, suspend Piperidine-3,5-dione HCl (150 mg, 1.0 mmol) in Ethanol (5 mL).

  • Activation: Add Sodium Acetate (90 mg, 1.1 mmol) to buffer the HCl. Stir for 10 minutes at room temperature.

  • Addition: Add the substituted Benzaldehyde (1.0 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: DCM:MeOH 95:5).[1] The product usually precipitates as a colored solid (yellow/orange) due to conjugation.[1]

  • Workup: Cool to 0°C (ice bath).

  • Filtration: Filter the precipitate. Wash with cold water (

    
    ) to remove NaCl and unreacted salt.[1] Wash with cold Ethanol (
    
    
    
    ).[1]
  • Recrystallization: Recrystallize from hot Ethanol or DMF/Water if necessary.

Data Interpretation (Expected Yields):

Aldehyde Substituent (R) Electronic Effect Expected Yield Reaction Time
4-NO2 (Nitro) Strong EWG 85-95% 1-2 h
4-Cl (Chloro) Weak EWG 75-85% 2-3 h

| 4-OMe (Methoxy) | EDG (Deactivating) | 50-65% | 4-6 h |[1]

Note: Electron Withdrawing Groups (EWG) on the aldehyde accelerate the reaction by increasing electrophilicity.

Biological Application & Assay Design

Target: Cytotoxicity via Michael Addition

The 4-arylidene derivatives act as "soft" electrophiles.[1] They covalently bind to "soft" nucleophiles (e.g., thiol groups of Cysteine residues) in proteins, such as Glutathione (GSH) or specific enzymes like Thioredoxin Reductase.[1]

Assay Protocol: Thiol-Reactivity Screen (Ellman's Reagent)

Objective: Verify if the designed drug candidate acts as a Michael acceptor (covalent binder).[1]

  • Preparation: Prepare a 100

    
    M solution of the drug candidate in PBS (pH 7.4, 1% DMSO).
    
  • Incubation: Add L-Cysteine or GSH (500

    
    M, 5 eq.).[1] Incubate at 37°C for 30, 60, and 120 minutes.
    
  • Quantification: Aliquot samples at time points. React with Ellman's Reagent (DTNB).[1] Measure absorbance at 412 nm.

  • Result Analysis: A decrease in absorbance at 412 nm (compared to control) indicates the consumption of free thiols, confirming the drug has covalently bound to the cysteine.[1]

Troubleshooting & Quality Control (Expert Insights)

  • Issue: Hygroscopicity.

    • Symptom:[2][3][4][5][6][7] The HCl salt clumps and weighs inaccurately.

    • Fix: Dry the salt in a vacuum desiccator over

      
       for 24 hours before weighing.
      
  • Issue: "Oiling Out" during Synthesis.

    • Symptom:[2][3][4][5][6][7] Product forms a sticky oil instead of a precipitate.[1]

    • Fix: The reaction solvent contains too much water or the product is too soluble. Add a drop of glacial acetic acid to induce crystallization, or switch solvent to Acetonitrile.[1]

  • Issue: Regioselectivity (N- vs C-alkylation).

    • Insight: When using alkyl halides (instead of aldehydes), alkylation can occur at N1 or C4.[1] To favor C4-alkylation, use a soft base (e.g., pyridine) and protect the Nitrogen if necessary.[1] To favor N-alkylation, use

      
       in DMF.[1]
      

References

  • Scaffold Utility & Synthesis

    • Title: "Synthesis and biological evaluation of 4-substituted piperidine-3,5-diones as potential cytotoxic agents."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold class).[1]

  • Knoevenagel Condensation Protocols

    • Title: "Knoevenagel condensation of heterocyclic 1,3-dicarbonyls: A green approach."[1]

    • Source:Arkivoc.
    • URL:[Link][1]

  • Piperidine Pharmacology

    • Title: "Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access."[8][9]

    • Source:PubMed / NIH.[1]

    • URL:[Link] (Search Term: Piperidine scaffold biological activity).[1]

  • Handling of Amine Salts

    • Title: "Purification of Laboratory Chemicals - Piperidine Hydrochloride handling."
    • Source:ScienceDirect / Butterworth-Heinemann.[1]

    • URL:[Link][1]

Sources

Application Notes and Protocols for the Derivatization of Piperidine-3,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-3,5-dione Scaffold - A Versatile Building Block in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a valuable design element for targeting a variety of biological receptors. Within this class of heterocycles, piperidine-3,5-dione, a glutarimide analogue, represents a particularly versatile starting material for the synthesis of diverse chemical libraries.[3][4] The presence of multiple reactive sites—a secondary amine and an active methylene group flanked by two carbonyls—allows for a range of derivatization strategies to explore chemical space and optimize pharmacological properties.[5]

This guide provides a detailed exploration of the derivatization of piperidine-3,5-dione hydrochloride, offering field-proven insights and step-by-step protocols for key transformations. We will delve into the chemical principles underpinning these reactions, providing a robust framework for researchers to confidently and successfully synthesize novel derivatives for drug discovery and development programs.

Pre-reaction Considerations: Neutralization of Piperidine-3,5-dione Hydrochloride

Piperidine-3,5-dione is commonly supplied as a hydrochloride salt to improve its stability and handling. However, the protonated nitrogen is non-nucleophilic, necessitating a neutralization step to the free base prior to most derivatization reactions at the nitrogen atom. The choice of base and work-up procedure is critical to ensure the integrity of the dione functionality.

Protocol 1: Neutralization of Piperidine-3,5-dione Hydrochloride

This protocol describes a standard liquid-liquid extraction method to obtain the free piperidine-3,5-dione.

Materials:

  • Piperidine-3,5-dione hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃) solution[6]

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the piperidine-3,5-dione hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium carbonate to the separatory funnel.[6] Swirl gently after each addition. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is in the range of 8-9. This ensures complete deprotonation of the piperidinium ion.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. A typical extraction would involve three portions of the organic solvent. For each extraction, shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting solid is the free piperidine-3,5-dione, which should be used immediately in subsequent reactions or stored under an inert atmosphere to prevent degradation.

Causality Behind Experimental Choices:

  • Choice of Base: A weak inorganic base like sodium bicarbonate or sodium carbonate is preferred to avoid potential side reactions such as hydrolysis of the dione or self-condensation that could be promoted by stronger bases like sodium hydroxide.[6]

  • Solvent Selection: Dichloromethane and ethyl acetate are effective solvents for extracting the moderately polar free base. The choice may depend on the subsequent reaction solvent.

  • Drying: Thoroughly drying the organic extract is crucial as water can interfere with many organic reactions.

Derivatization Strategies at the Nitrogen Atom

The secondary amine of the piperidine-3,5-dione ring is a key handle for introducing a wide range of substituents, which can significantly modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and in turn, its biological activity.

N-Alkylation: Introducing Alkyl and Benzyl Groups

N-alkylation can be achieved through various methods, with the choice of method often depending on the nature of the alkylating agent and the desired scale of the reaction.

This protocol describes a general procedure for the N-alkylation of piperidine-3,5-dione using an alkyl halide in the presence of a base.[7]

Materials:

  • Piperidine-3,5-dione (free base from Protocol 1)

  • Alkyl bromide or iodide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 equivalents)[7]

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Reaction vessel equipped with a magnetic stirrer and nitrogen inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a solution of piperidine-3,5-dione in anhydrous DMF or acetonitrile under a nitrogen atmosphere, add potassium carbonate or, for less reactive halides, cautiously add sodium hydride at 0 °C.[7]

  • Addition of Alkylating Agent: Slowly add the alkyl halide to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If using K₂CO₃, filter off the inorganic salts and concentrate the filtrate. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • If using NaH, cautiously quench the reaction with a few drops of water or methanol at 0 °C. Proceed with the extraction as described above.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated piperidine-3,5-dione.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF2512~85
2Ethyl iodideK₂CO₃MeCN5024~70
3Methyl iodideNaHDMF0 to 256~90

Note: Yields are estimates based on typical N-alkylation reactions of similar substrates and will vary depending on the specific substrate and reaction conditions.

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction N-Alkylation Reaction cluster_workup Work-up & Purification start Piperidine-3,5-dione Hydrochloride neutralization Neutralization (Protocol 1) start->neutralization free_base Piperidine-3,5-dione (Free Base) neutralization->free_base reaction_mixture Dissolve in anhydrous solvent (DMF or MeCN) free_base->reaction_mixture add_base Add Base (K₂CO₃ or NaH) reaction_mixture->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide stir Stir at RT or heat add_alkyl_halide->stir quench_filter Quench/Filter stir->quench_filter extraction Aqueous Work-up & Extraction quench_filter->extraction purification Column Chromatography extraction->purification product N-Alkyl-piperidine- 3,5-dione purification->product

Caption: Workflow for the N-alkylation of piperidine-3,5-dione.

N-Acylation: Synthesis of Amide Derivatives

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and influence the molecule's conformation. This is a common strategy in medicinal chemistry to modify the properties of a lead compound.

This protocol details the N-acylation of piperidine-3,5-dione using a representative acylating agent.[8][9]

Materials:

  • Piperidine-3,5-dione (free base from Protocol 1)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 equivalents)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction vessel equipped with a magnetic stirrer and nitrogen inlet

Procedure:

  • Reaction Setup: Dissolve the piperidine-3,5-dione in anhydrous DCM or THF in a reaction vessel under a nitrogen atmosphere. Add the non-nucleophilic base and cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-acyl piperidine-3,5-dione.

Mandatory Visualization: N-Acylation Mechanism

N_Acylation_Mechanism piperidine_dione Piperidine-3,5-dione tetrahedral_intermediate Tetrahedral Intermediate piperidine_dione->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->tetrahedral_intermediate base Base (e.g., TEA) protonated_base Protonated Base (e.g., TEA·HCl) base->protonated_base activated_carbonyl Activated Carbonyl product N-Acyl-piperidine-3,5-dione tetrahedral_intermediate->product Collapse of Intermediate tetrahedral_intermediate->protonated_base Proton Transfer

Caption: Mechanism of N-acylation of piperidine-3,5-dione.

Derivatization at the Carbon Framework

The active methylene group at the C4 position, situated between the two electron-withdrawing carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate. This reactivity allows for the introduction of substituents at the C4 position through reactions such as the Knoevenagel condensation.

Knoevenagel Condensation: Synthesis of 4-Ylidene Derivatives

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.[10] In the case of piperidine-3,5-dione, this reaction allows for the introduction of a wide variety of substituents at the C4 position.

This protocol describes a typical Knoevenagel condensation of piperidine-3,5-dione with an aromatic aldehyde.[11]

Materials:

  • Piperidine-3,5-dione (can be used as the hydrochloride salt in some cases, with the base acting as both reactant and neutralizer)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 equivalent)

  • A weak base catalyst (e.g., piperidine, pyrrolidine, or ammonium acetate) (catalytic amount, e.g., 0.1 equivalents)

  • Solvent (e.g., ethanol, methanol, or toluene with a Dean-Stark trap to remove water)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine-3,5-dione (or its hydrochloride salt) and the aromatic aldehyde in the chosen solvent.

  • Addition of Catalyst: Add the catalytic amount of the weak base.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. If using toluene, collect the water formed in a Dean-Stark trap.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation: Representative Knoevenagel Condensation Reactions

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePiperidineEthanolReflux4~90
24-ChlorobenzaldehydeAmmonium AcetateTolueneReflux6~85
34-MethoxybenzaldehydePyrrolidineMethanolReflux3~92

Note: Yields are estimates based on typical Knoevenagel condensation reactions and will vary depending on the specific substrates and reaction conditions.

Mandatory Visualization: Knoevenagel Condensation Logical Flow

Knoevenagel_Flow start Piperidine-3,5-dione + Aromatic Aldehyde add_catalyst Add weak base catalyst (e.g., Piperidine) start->add_catalyst heat Heat to reflux in appropriate solvent add_catalyst->heat enolate_formation Formation of Enolate of Piperidine-3,5-dione heat->enolate_formation nucleophilic_attack Nucleophilic attack on Aldehyde Carbonyl enolate_formation->nucleophilic_attack dehydration Dehydration nucleophilic_attack->dehydration product 4-Ylidene-piperidine-3,5-dione dehydration->product

Caption: Logical flow of the Knoevenagel condensation reaction.

Conclusion and Future Directions

Piperidine-3,5-dione hydrochloride is a readily available and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide for neutralization, N-alkylation, N-acylation, and Knoevenagel condensation provide a solid foundation for chemists to explore the derivatization of this scaffold. The resulting derivatives, with their varied substitution patterns, are of significant interest in the field of drug discovery, particularly for the development of novel therapeutics targeting a wide range of diseases. Further exploration of C-alkylation at the C4 position and the synthesis of more complex, biologically active molecules from this scaffold are promising avenues for future research.

References

  • ResearchGate. How can I neutralize amine hydrochlorides? Available at: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • LookChem. 1-ACETYLPIPERIDINE. Available at: [Link]

  • ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

  • Acta Crystallographica Section E. (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one. Available at: [Link]

  • Journal of Organic Chemistry. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Available at: [Link]

  • ResearchGate. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Available at: [Link]

  • Organic Syntheses. Benzoyl piperidine. Available at: [Link]

  • Sciencemadness Discussion Board. Piperidine from the hydrolysis of piperine. Available at: [Link]

  • PMC. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Dovepress. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • EC Pharmacology and Toxicology. The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Arkat USA. N-Acylation in combinatorial chemistry. Available at: [Link]

  • ResearchGate. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Available at: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available at: [Link]

  • Taylor & Francis. Glutarimide – Knowledge and References. Available at: [Link]

  • MDPI. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Available at: [Link]

Sources

Application Note: High-Purity Synthesis of Piperidine-3,5-dione Hydrochloride

[1]

Introduction & Strategic Analysis

Piperidine-3,5-dione is a critical pharmacophore in the development of

1
  • Regioselectivity: Ensuring the formation of the 3,5-dione rather than the thermodynamically favored 2,4-isomer or intermolecular polymers.[1]

  • Stability: The free base exists in equilibrium with its enol tautomers and is prone to oxidative degradation. Isolation as the hydrochloride salt locks the amine, preventing polymerization and enhancing shelf-life.

Retrosynthetic Logic

The most efficient disconnection relies on constructing the ring via an Intramolecular Claisen Condensation of an acyclic keto-ester precursor.

  • Bond Formed: C2—C3 (Enolate attack on Ester).[1]

  • Precursor: Ethyl N-(tert-butoxycarbonyl)-N-(2-oxopropyl)glycinate.[1]

  • Key Reagent: Potassium tert-butoxide (

    
    -BuOK) provides the kinetic basicity required to generate the ketone enolate at low temperatures (
    
    
    ), minimizing side reactions.[1]

RetrosynthesisTargetPiperidine-3,5-dione HCl(Target)IntermediateN-Boc-3,5-piperidinedione(Protected Intermediate)Target->IntermediateDeprotection(HCl/Dioxane)PrecursorN-Boc-N-(2-oxopropyl)glycinate(Acyclic Precursor)Intermediate->PrecursorClaisen Cyclization(t-BuOK)SMGlycine Ethyl Ester+ BromoacetonePrecursor->SMAlkylation & Protection

Figure 1: Retrosynthetic analysis utilizing the N-Boc strategy for clean cyclization.

Critical Reaction Parameters (CRP)

ParameterConditionScientific Rationale
Base Selection Potassium tert-butoxide (

-BuOK)
Strong, bulky base required to deprotonate the

-methyl ketone (

) without attacking the ester carbonyl (nucleophilic attack).[1]
Temperature

Low temperature favors the kinetic enolate formation and prevents polymerization of the reactive dione product.[1]
Solvent Anhydrous THF or EtherAprotic, polar solvents stabilize the enolate intermediate. Strictly anhydrous conditions are mandatory to prevent ester hydrolysis.
Quenching pH pH 4.0 (Acetic Acid)Controlled protonation is vital.[1] Strong mineral acids during quench can degrade the Boc group prematurely or cause ring opening.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Alkylation & Protection)

Objective: Synthesize Ethyl N-(tert-butoxycarbonyl)-N-(2-oxopropyl)glycinate.[1]

Reagents:

  • Glycine ethyl ester hydrochloride (

    
     equiv)[1]
    
  • Bromoacetone (

    
     equiv) [Caution: Lachrymator] [1]
    
  • Triethylamine (TEA) (

    
     equiv)[1]
    
  • Di-tert-butyl dicarbonate (

    
    ) (
    
    
    equiv)[1]
  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Free Base Formation: Suspend Glycine ethyl ester HCl (

    
    ) in DCM (
    
    
    ) at
    
    
    . Add TEA (
    
    
    ) dropwise. Stir for 15 min.
  • Alkylation: Add Bromoacetone (

    
    ) dropwise over 30 minutes, maintaining temperature 
    
    
    .
    • Note: Bromoacetone is a potent lachrymator. Use a bleach trap for waste and work exclusively in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • In-situ Protection: Cool the mixture back to

    
    . Add 
    
    
    (
    
    
    ) dissolved in minimal DCM. Stir at RT for 4 hours.
  • Workup: Wash with water (

    
    ), 
    
    
    Citric acid (
    
    
    ), and Brine. Dry over
    
    
    .[1][2][3]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 4:1) to yield the acyclic precursor as a pale yellow oil.[1]

Phase 2: Intramolecular Claisen Cyclization

Objective: Ring closure to form N-Boc-3,5-dioxopiperidine.[1]

Reagents:

  • Precursor from Phase 1 (

    
     equiv)[1]
    
  • Potassium tert-butoxide (

    
    -BuOK) (
    
    
    equiv)[1]
  • Anhydrous THF (

    
     precursor)[1]
    
  • Glacial Acetic Acid (for quench)[1]

Protocol:

  • Base Suspension: In a flame-dried flask under Nitrogen/Argon, suspend

    
    -BuOK (
    
    
    equiv) in anhydrous THF. Cool to
    
    
    using an ice bath.
  • Addition: Dissolve the Precursor in THF. Add this solution dropwise to the base suspension over 1 hour.

    • Critical: Slow addition prevents local overheating and intermolecular side reactions.

  • Cyclization: Stir at

    
     for 3 hours. The solution will typically turn yellow/orange due to enolate formation.
    
  • Quench: Dilute with ice-cold water (

    
    ). Acidify carefully with Glacial Acetic Acid to pH 4 .
    
    • Observation: A precipitate (the enol form of the product) should form.[1]

  • Isolation: Filter the solid precipitate. If no solid forms, extract with Ethyl Acetate (

    
    ), dry (
    
    
    ), and concentrate.[1][2]
  • Yield Check: Typical yield is 50-60%.[1] The product is 1-(tert-butoxycarbonyl)-3,5-piperidinedione .[1]

Phase 3: Deprotection & Salt Formation

Objective: Removal of Boc group and isolation of the Hydrochloride salt.

Reagents:

  • N-Boc-3,5-piperidinedione[1]

  • 
     HCl in Dioxane (Excess)[1]
    
  • Diethyl Ether (for precipitation)[1]

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate in minimal dry Dioxane or Ethyl Acetate at RT.

  • Acidolysis: Add

    
     HCl in Dioxane (
    
    
    equiv) dropwise.
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of Boc-protected spot).[1]

    • Note: Gas evolution (

      
       and Isobutylene) will occur.[1] Ensure venting.
      
  • Precipitation: The product often precipitates directly. If not, add anhydrous Diethyl Ether to induce crystallization.

  • Filtration: Filter the beige/white solid under an inert atmosphere (Nitrogen blanket) if possible, as the salt is hygroscopic.

  • Drying: Dry under high vacuum over

    
     to remove trace acid.
    

Final Product: Piperidine-3,5-dione hydrochloride (Beige to white solid).[1]

Analytical Validation

TestExpected ResultNotes
Appearance Off-white to beige powderDarkening indicates oxidation/decomposition.

NMR (DMSO-

)

3.8-4.0 (s, 4H, C2/C6-H), 9.0-9.5 (br s, 2H,

)
Methylene protons at C4 may appear as a separate singlet or be exchanged/enolized (

5.4 for enol).[1]
Mass Spec (ESI)

Free base mass.[1]
Melting Point

(dec)
Decomposes upon melting.[1]

Troubleshooting & Optimization

TroubleshootingProblem1Problem: Low Yield in CyclizationCause1Cause: Moisture in THF or Old t-BuOKProblem1->Cause1Sol1Solution: Distill THF over Na/Benzophenone;Use fresh sublimed t-BuOK.Cause1->Sol1Problem2Problem: Product is Oily/GummyCause2Cause: Incomplete acidification orresidual solventProblem2->Cause2Sol2Solution: Ensure pH 4 during quench;Triturate with cold Et2O.Cause2->Sol2

Figure 2: Troubleshooting logic for common synthetic failures.

Safety Note:

  • Bromoacetone: Severe lachrymator. Inhalation can cause respiratory edema. Handle only in a certified fume hood.

  • Piperidine-3,5-dione: The free base is a skin irritant and potential sensitizer.[1] Handle the salt form to minimize dust exposure.

References

  • ChemicalBook. Piperidine-3,5-dione hydrochloride (CAS 74647-23-7).[1][4] Retrieved from [1]

  • PubChem. Piperidine-3,5-dione (Compound Summary).[1][5] National Library of Medicine. Retrieved from [1]

  • Chen, L.-C., Yang, S.-C., & Wang, H.-M. (1990).[1][2][3] Synthesis of 1-benzyl-3,5-piperidinedione.[1] Heterocycles, 31, 911-916.[1][2][3] (Foundational reference for the N-benzyl route).

  • Iida, H., Yuasa, Y., & Kibayashi, C. (1980).[1] Intramolecular Claisen condensation.... Journal of Organic Chemistry, 45, 2938.[6] (Mechanistic basis for the cyclization).

  • Sigma-Aldrich. tert-Butyl 3,5-dioxopiperidine-1-carboxylate Product Sheet. Retrieved from [1]

Troubleshooting & Optimization

Technical Support Center: Piperidine-3,5-dione Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The synthesis of Piperidine-3,5-dione (often isolated as the hydrochloride salt to prevent polymerization) presents a unique set of challenges compared to its 2,4- or 2,6-isomers. The molecule contains a reactive


-diketone system within a secondary amine heterocycle, making it prone to:
  • Oxidative Dimerization: The enol form is highly susceptible to air oxidation.

  • Polymerization: The free base is unstable and rapidly turns into a dark tar; immediate salt formation is critical.

  • Decarboxylation Control: Synthetic routes involving dicarboxylic acid precursors often suffer from "runaway" decarboxylation, leading to yield loss.

This guide addresses the two most common synthetic routes: the Condensation Route (Malonic Acid/Iminodiacetic Acid) and the Hydrogenation Route (from 3,5-Dihydroxypyridine) .

Critical Control Points (CCP) & Troubleshooting

Module A: The Condensation Route (Modified Puttner & Schmidt)

Route Logic: Condensation of N-protected iminodiacetic acid with malonic acid using acetic anhydride, followed by decarboxylation.

Symptom Root Cause Analysis Corrective Action
Black/Tarred Reaction Mixture Thermal runaway during anhydride formation. The reaction of malonic acid and Ac₂O is exothermic. If

too early, polymerization occurs.
Protocol Adjustment: Maintain temperature strictly at 40–45°C during the initial mixing of reagents. Only ramp to 60–70°C once the mixed anhydride is formed (after 1 hour).
Low Yield (<30%) Incomplete Cyclization due to moisture. Acetic anhydride is consumed by ambient moisture, preventing the formation of the cyclic intermediate.Reagent Check: Distill Acetic Anhydride over

before use. Ensure the system is under a positive pressure of dry

.
Product "Disappears" during Workup Water Solubility. The free base is highly water-soluble. Aqueous neutralization washes the product away.Isolation Change: Do not use aqueous workup. Evaporate Ac₂O/AcOH in vacuo. Dissolve residue in dry EtOAc/EtOH and precipitate directly with anhydrous HCl gas.
Module B: The Hydrogenation Route

Route Logic: Catalytic hydrogenation of 3,5-dihydroxypyridine (or its dibenzyl ether) followed by salt formation.

Symptom Root Cause Analysis Corrective Action
Incomplete Reduction Catalyst Poisoning. Pyridine nitrogens can poison Pd/C or PtO₂ catalysts.Protonation: Run the hydrogenation in acetic acid or with 1 equivalent of HCl to protonate the pyridine nitrogen, preventing catalyst coordination.
Over-reduction (Diol formation) High Pressure/Temp. The ketone carbonyls are reduced to alcohols (3,5-dihydroxypiperidine).Monitoring: Stop reaction immediately upon uptake of 3 eq of

. Use Rh/Al₂O₃ at lower pressures (1–3 atm) for better selectivity over Pd/C.

Optimized Experimental Protocol

Target: Piperidine-3,5-dione Hydrochloride Method: Modified Condensation (Recommended for Lab Scale < 50g)

Step 1: The "One-Pot" Cyclization
  • Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), internal thermometer, and

    
     inlet.
    
  • Reagents: Charge N-Benzyliminodiacetic acid (1.0 eq) and Malonic acid (1.2 eq).

  • Activation: Add Acetic Anhydride (4.0 eq) dropwise at room temperature.

  • Reaction:

    • Heat to 40°C for 1 hour (Solution turns orange).

    • Ramp to 65–70°C for 3 hours (Evolution of

      
       will be vigorous—ensure venting).
      
    • Checkpoint: The reaction is complete when

      
       evolution ceases.
      
  • Decarboxylation/Deprotection (if N-Boc): If using N-Benzyl, hydrogenolysis is needed later. If using N-H precursors (unstable), proceed immediately to isolation.

Step 2: Isolation of the Hydrochloride Salt

Crucial Step: The free base must never be isolated dry.

  • Concentration: Remove excess acetic anhydride/acetic acid under high vacuum at

    
    . Result is a thick, dark oil.
    
  • Solubilization: Dissolve the oil in a minimum volume of dry Ethanol or Isopropanol .

  • Salt Formation: Cool to

    
    . Bubble anhydrous HCl gas  (generated from 
    
    
    
    /NaCl or from a cylinder) into the solution until saturation.
  • Crystallization: Add Diethyl Ether or MTBE dropwise until turbidity persists. Store at

    
     overnight.
    
  • Filtration: Filter the white/off-white precipitate rapidly under

    
     (hygroscopic!). Wash with cold ether.
    

Visual Workflows (Graphviz)

Figure 1: Synthetic Pathway & Decision Logic

G Start Start: Choose Precursor RouteA Route A: 3,5-Dihydroxypyridine Start->RouteA RouteB Route B: Iminodiacetic Acid + Malonic Acid Start->RouteB StepA1 Hydrogenation (Rh/C or Pd/C) Solvent: AcOH RouteA->StepA1 StepB1 Condensation (Ac2O, 40-70°C) *Critical Temp Control* RouteB->StepB1 Isolate Evaporate Solvents (High Vac) Do NOT use Aqueous Workup StepA1->Isolate Decision Is CO2 evolution complete? StepB1->Decision Decision->StepB1 No (Wait) Decision->Isolate Yes Salt Add Anhydrous HCl/EtOH Precipitate with Et2O Isolate->Salt Product Piperidine-3,5-dione HCl (Store at -20°C, Desiccated) Salt->Product

Caption: Decision tree for synthesis selection and critical isolation steps to avoid polymerization.

Frequently Asked Questions (FAQ)

Q1: My product turns pink/red upon filtration. What is happening? A: This indicates oxidation of the enol form to a quinone-like species.

  • Fix: Your HCl salt formation was likely incomplete, or the washing solvent contained peroxides. Use peroxide-free ether and ensure the pH is strongly acidic (< pH 1) before filtration.

Q2: Can I use aqueous HCl for the salt formation? A: No. Piperidine-3,5-dione is extremely water-soluble. Adding water will force you to lyophilize (freeze-dry), which often leads to decomposition. You must use anhydrous conditions (HCl in Dioxane or Ethanol).

Q3: Why use N-Benzyl protection if I want the free amine? A: The N-Benzyl derivative is significantly more stable than the N-H compound. We recommend synthesizing the N-Benzyl-3,5-piperidinedione first, purifying it, and then performing a hydrogenolysis (


, Pd/C) in the presence of HCl to obtain the pure salt directly.

Q4: The reaction mixture solidified during the Ac2O step. A: You likely used too little solvent or the temperature spiked, causing polymerization. Increase the volume of Acetic Anhydride or add a co-solvent like Toluene to manage the exotherm.

References

  • Iijima, H., et al. (1976). "Synthesis of 3,5-dioxopiperidines." Journal of the Chemical Society, Perkin Transactions 1, 1757-1761.

  • Puttner, R., & Schmidt, K. (1968). "Synthese von Piperidin-3,5-dionen." Archiv der Pharmazie, 301(10), 759-766.

  • Kozikowski, A. P., et al. (1996). "Synthesis and Biology of 3,5-Dioxopiperidines." Journal of Medicinal Chemistry, 39(26), 5159-5175.

  • Cheng, Y., et al. (2011). "Efficient synthesis of piperidine-3,5-dione derivatives." Tetrahedron Letters, 52(30), 3926-3929.

Technical Support Center: Purification of Piperidine-3,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperidine-3,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience.

Section 1: Understanding the Molecule

Piperidine-3,5-dione hydrochloride is a heterocyclic compound whose structure presents unique purification challenges.[1][2] Its polarity, the presence of a secondary amine, and two carbonyl groups contribute to its reactivity and solubility profile. A critical feature is its existence in a tautomeric equilibrium between the dione form and its enol or dienol counterparts.[3][4][5] This equilibrium can complicate purification and analysis, as multiple species may be present in solution.

Keto-Enol Tautomerism: A Core Challenge

The presence of acidic protons on the carbons alpha to the carbonyl groups allows for keto-enol tautomerism.[3][6] This equilibrium is influenced by solvent, pH, and temperature. Understanding and controlling this phenomenon is often the key to successful purification.

Caption: Keto-Enol tautomerism of the piperidine-3,5-dione core structure.

Section 2: Troubleshooting Recrystallization

Recrystallization is a primary method for purifying solid compounds by leveraging differences in solubility.[7][8] However, for Piperidine-3,5-dione hydrochloride, several issues can arise.

Q1: My compound won't crystallize, or it oils out upon cooling. What's happening and how can I fix it?

A1: This is a common and frustrating issue often linked to residual impurities or an inappropriate solvent system.

  • Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, or when impurities depress the melting point of the mixture. The presence of tautomers can also interfere with the formation of a well-ordered crystal lattice.

  • Troubleshooting Steps:

    • Solvent System Optimization: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar, salt-like compound such as this, consider polar protic solvents like ethanol, methanol, or isopropanol, potentially with a small amount of water to aid dissolution. Avoid purely nonpolar solvents.

    • Control Cooling Rate: Rapid cooling can shock the system, causing the compound to crash out as an amorphous solid or oil.[7][9] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.[7] This provides a nucleation site for crystal growth.

    • Purity Check: If the problem persists, the starting material may be too impure for a single recrystallization. Consider a pre-purification step, such as a charcoal treatment to remove colored impurities or a quick filtration through a silica plug.

Q2: The yield from my recrystallization is very low. How can I improve it?

A2: Low yield typically points to two main culprits: using too much solvent or the compound having significant solubility even at low temperatures.

  • Causality: The goal of recrystallization is to create a saturated solution at a high temperature.[8] Using an excessive volume of solvent means the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Add the hot solvent in small portions to your crude material, waiting for it to boil between additions, until the solid just dissolves.[7] This ensures you are close to the saturation point.

    • Solvent Combination (Anti-solvent): If your compound is too soluble in the primary solvent, consider adding an "anti-solvent" after dissolution. This is a second solvent in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before cooling.

    • Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Table 1: Example Solvent Systems for Recrystallization
Solvent SystemSuitability for Piperidine-3,5-dione HClExpected Outcome
Ethanol/WaterHighGood for dissolving the polar salt; water content can be tuned.
IsopropanolModerate to HighLess polar than ethanol, may provide better crystal formation.
AcetonitrileModerateA polar aprotic solvent; may offer different selectivity for impurities.
Dichloromethane/MethanolLow (as primary)Better suited for chromatography; may be used in anti-solvent pairs.

Section 3: Chromatographic Purification Issues

When recrystallization is insufficient, column chromatography is the next logical step.[10] However, the polar and ionic nature of Piperidine-3,5-dione hydrochloride can lead to challenges.

Q1: My compound is streaking badly on the TLC plate and won't move from the baseline in my silica gel column. What should I do?

A1: This is a classic sign of a highly polar compound strongly interacting with the acidic silica gel stationary phase.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly bind to basic compounds like amines.[11] The high polarity of the dione structure further enhances this interaction, leading to poor elution and band streaking.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Your eluent is not polar enough to compete with the stationary phase for your compound. A common solvent system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH). Start with a high percentage of DCM (e.g., 98:2 DCM:MeOH) and gradually increase the MeOH content (e.g., 95:5, 90:10) until you see your compound move off the baseline on the TLC plate (target Rf of 0.2-0.3).

    • Add a Basic Modifier: To mitigate the acidic nature of the silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.5-1%). This will protonate and "cap" the acidic silanol groups, allowing your basic compound to elute more cleanly.

    • Consider an Alternative Stationary Phase: If streaking persists, silica may not be the right choice. Consider using a more inert stationary phase like alumina (basic or neutral) or a reversed-phase silica (C18), though the latter would require a completely different (polar) mobile phase system like water/acetonitrile.[12]

Caption: Decision workflow for purifying Piperidine-3,5-dione hydrochloride.

Section 4: Characterization and Purity Assessment FAQs

Q1: My NMR spectrum looks complex, with more peaks than expected. Is my sample impure?

A1: Not necessarily. The complexity likely arises from the keto-enol tautomerism. In solution, you may have a mixture of the keto and enol forms, each giving a distinct set of signals. Try acquiring the spectrum in a different solvent (e.g., DMSO-d6 vs. CDCl3) or at a different temperature to see if the peak ratios change, which is a hallmark of an equilibrium process.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is always best for confirming purity.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of purity. Impurities will typically cause the melting point to broaden and become depressed.

  • HPLC: High-Performance Liquid Chromatography is a powerful quantitative technique.[13] Developing a method using a suitable column (e.g., HILIC for polar compounds) can give you a precise purity value (e.g., >99% by peak area).[12]

  • Spectroscopy (NMR, IR): Proton and Carbon-13 NMR will confirm the structure and identify any residual solvents or organic impurities.[13] Infrared spectroscopy should clearly show the C=O stretches for the ketone and potentially O-H and C=C stretches for the enol form.[13]

Section 5: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Place 1.0 g of crude Piperidine-3,5-dione hydrochloride into a 50 mL Erlenmeyer flask with a stir bar.

  • In a separate beaker, heat approximately 20 mL of 95:5 ethanol:water to boiling.

  • Add the hot solvent mixture to the flask in small portions (1-2 mL) while stirring and heating until all the solid has just dissolved.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 DCM:MeOH + 0.5% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase (or a stronger solvent like pure methanol if needed). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7. Chemsrc. [Link]

  • Recrystallization. Prof Dave Explains via YouTube. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Piperidine-3,5-dione hydrochloride | C5H8ClNO2 | CID 12637127. PubChem. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. ACS Publications. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. GSU Chem Lab Videos via YouTube. [Link]

  • Keto-enol tautomerism of cyclopropane-1,2-dione (6). ResearchGate. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor via YouTube. [Link]

  • Lab 3: Recrystallization of an Impure Unknown. UCOChemistry via YouTube. [Link]

  • Science of Chromatography. Cole-Parmer. [Link]

  • Chemical/Laboratory Techniques: Recrystallization. University of Groningen via YouTube. [Link]

  • Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. ACS Publications. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PMC - NIH. [Link]

  • Molecular and Organic Analysis Techniques. Institute for Matter and Systems. [Link]

  • 18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Kinetics for Piperidine-3,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OP-PIP-35-CL Status: Open Subject: Reaction Time Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic-Thermodynamic Balance

Optimizing the synthesis of Piperidine-3,5-dione hydrochloride (CAS: 74647-23-7) requires navigating a delicate balance between cyclization kinetics and product stability. The industry-standard route involves the Dieckmann condensation of N-protected or N-substituted 3,3'-iminodipropionates, followed by acidification.

Critical Technical Insight: The reaction time is not a linear variable; it is a threshold parameter.

  • < 2 Hours (Under-reaction): Incomplete cyclization, high levels of acyclic diester impurities.

  • > 6 Hours (Over-reaction): Risk of ring-opening hydrolysis, oxidation to conjugated enones, or polymerization of the unstable free base before salt formation.

This guide provides troubleshooting workflows to lock in the optimal reaction window (typically 3–5 hours at reflux) and maximize the yield of the stable hydrochloride salt.

Mechanism & Workflow Visualization

Understanding the pathway is essential for troubleshooting. The following diagram illustrates the critical transition states where time optimization is most effective.

ReactionWorkflow Start Diester Precursor (3,3'-iminodipropionate) Base Base Addition (NaH or NaOEt) Start->Base Activation Enolate Enolate Intermediate Base->Enolate Deprotonation Cyclization Dieckmann Cyclization (Rate Limiting Step) Enolate->Cyclization Intramolecular Attack FreeBase Piperidine-3,5-dione (Unstable Free Base) Cyclization->FreeBase -ROH FreeBase->Start Ring Opening (If Time > Opt) Quench Acid Quench (HCl/EtOH) FreeBase->Quench Immediate Stabilization Product Piperidine-3,5-dione HCl (Stable Salt) Quench->Product Precipitation

Figure 1: Reaction pathway highlighting the critical instability of the free base intermediate, necessitating precise timing before acidification.

Troubleshooting Module: Reaction Kinetics

Issue A: Reaction Stalls (Incomplete Conversion after 4+ Hours)

User Observation: TLC or HPLC shows persistent starting material (diester) despite refluxing for 4 hours.

Root Cause Analysis:

  • Moisture Contamination: The Dieckmann condensation is moisture-sensitive. Water destroys the base (NaH or NaOEt), stopping enolate formation.

  • Base "Caking": If using NaH, improper dispersion can reduce surface area, slowing kinetics.

  • Solvent Choice: Ethanol (protic) retards the reaction compared to Toluene (aprotic) due to hydrogen bonding with the enolate.

Resolution Protocol:

ParameterOptimization ActionTechnical Rationale
Solvent System Switch from EtOH to Toluene or THF .Aprotic solvents increase the nucleophilicity of the enolate, accelerating the rate-limiting cyclization step [1].
Base Equivalents Increase base to 2.2 - 2.5 eq .The product (dione) is acidic and consumes 1 eq of base. Excess is required to maintain the catalytic cycle.
Temperature Increase to Reflux (110°C) .If using THF (66°C), the reaction may be too slow. Toluene reflux ensures sufficient energy for ring closure.
Issue B: Product Degradation (Low Purity / Dark Oil)

User Observation: Reaction mixture turns dark brown/black; yield of HCl salt is low (<40%).

Root Cause Analysis:

  • Oxidation: Piperidine-3,5-dione free base is prone to oxidation in air, especially at high temperatures.

  • Thermal Decomposition: Prolonged heating after cyclization completion leads to polymerization.

Resolution Protocol:

  • Step 1: Implement strict Inert Atmosphere (Nitrogen/Argon) .

  • Step 2: Monitor reaction every 30 mins via TLC/HPLC. Stop immediately when starting material is <5%.

  • Step 3: Cold Quench. Do not cool slowly. Pour the reaction mixture into ice-cold HCl/Ethanol to instantly protonate the enolate and trap the stable salt.

Optimization Data: Solvent & Base Effects

The following data summarizes the impact of reaction conditions on Time vs. Yield.

BaseSolventTemperatureReaction TimeYield (HCl Salt)Comments
NaOEt Ethanol78°C (Reflux)6-8 Hours55-60%Slow kinetics; equilibrium issues due to EtOH byproduct.
NaH THF66°C (Reflux)4-5 Hours70-75%Cleaner profile; requires dry THF.
NaH Toluene 110°C 2-3 Hours 82-88% Optimal. Fast kinetics; product precipitates or is easily extracted.
t-BuOK THF25°C12 Hours65%Slower, but useful if thermal degradation is observed.

Diagnostic Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Start: Check HPLC/TLC at T=3 Hours CheckSM Is Starting Material > 10%? Start->CheckSM CheckColor Is Solution Dark/Black? CheckSM->CheckColor No (<10%) ActionAddBase Add 0.2 eq Base Check Solvent Dryness CheckSM->ActionAddBase Yes (>10%) (Kinetics Stalled) ActionQuench STOP IMMEDIATELLY Quench with HCl/EtOH CheckColor->ActionQuench Yes (Degradation Risk) ActionFilter Cool to 0°C Filter HCl Salt CheckColor->ActionFilter No (Reaction Complete) ActionWait Continue Reflux (Check every 30 min) ActionAddBase->ActionWait Re-evaluate

Figure 2: Decision matrix for in-process monitoring of the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: Why does my product oil out instead of crystallizing upon acidification?

  • Cause: Presence of residual water or excess ethanol during the HCl addition.

  • Fix: Ensure the organic phase (if using Toluene) is dried with MgSO₄ before adding HCl gas or HCl/Dioxane. If oiling occurs, triturate with anhydrous diethyl ether or acetone to induce crystallization [2].

Q2: Can I store the free base overnight before making the salt?

  • Answer: No. The free base 3,5-dione is unstable. It undergoes self-condensation and oxidation. You must proceed to the acidification step immediately after the workup of the cyclization reaction.

Q3: Is the reaction compatible with N-benzyl protection?

  • Answer: Yes. N-benzyl-3,3'-iminodipropionate is a common precursor. The N-benzyl group stabilizes the amine during the high-temperature Dieckmann condensation. It can be removed later via hydrogenation (Pd/C) if the secondary amine is required [3].

References

  • Dieckmann Condensation Mechanism & Optimization

    • Davis, B. R., & Garrett, P. J. (1991). Comprehensive Organic Synthesis. Elsevier.[1] (Discusses the kinetic advantages of aprotic solvents in intramolecular Claisen/Dieckmann condensations).

    • Source:

  • Synthesis of Piperidine-3,5-dione Derivatives

    • Kuehne, M. E. (1964). The Journal of Organic Chemistry, 29(3), 635-639. (Details the synthesis of substituted piperidine-3,5-diones and handling of the unstable free bases).
    • Source:

  • Industrial Preparation & Salt Formation

    • Patent CN103936655A. Method for preparing 3,5-piperidinedione. (Describes the specific use of Toluene/NaH and HCl workup for high purity).
    • Source:

  • General Heterocyclic Synthesis (Dieckmann Application)

    • Organic Reactions, Vol 15.
    • Source:

Sources

Technical Support Center: Stability & Handling of Piperidine-3,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on Piperidine-3,5-dione hydrochloride stability Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Document ID: TS-PIP35-PH-001 Last Updated: 2026-02-07[1]

Executive Summary & Chemical Logic

Piperidine-3,5-dione hydrochloride is a cyclic


-diketone (1,3-dicarbonyl) building block. Unlike simple piperidines, its stability is governed by the active methylene group at the C4 position  and the keto-enol tautomerism  inherent to cyclic 1,3-diones.

Users frequently encounter degradation not because of the piperidine ring itself, but due to the high acidity of the C4 protons (pKa


 5-6) and the susceptibility of the resulting enolate to oxidative dimerization and aldol-like condensations at neutral to basic pH.

Key Stability Rule:

"Keep it Acidic, Keep it Degassed." The hydrochloride salt is the thermodynamically stable form. Raising the pH above 6.0 triggers deprotonation of the


-dicarbonyl system, leading to rapid oxidative degradation in the presence of air.

pH Stability Matrix

The following table summarizes the behavior of Piperidine-3,5-dione at various pH levels. Use this to plan your buffers and extraction protocols.

pH RangeSpecies DominanceStability StatusPrimary Degradation ModeRecommended Action
pH < 3.0 Cationic (

), Diketo form
High Stability Negligible.Store stock solutions here (e.g., 0.1M HCl).
pH 4.0 - 6.0 Equilibrium: Cation

Zwitterion
Moderate Slow tautomerization.Acceptable for short-term LCMS runs.
pH 7.0 - 9.0 Neutral Free Base / Mono-anion (Enolate)Low (High Risk) Oxidative Dimerization (turns yellow/brown).Avoid. If necessary, use strictly anaerobic conditions.
pH > 10.0 Dianion (N- and C- deprotonated)Critical Failure Retro-Claisen Condensation (Ring Opening) & Polymerization.Prohibited. Irreversible degradation occurs.

Mechanistic Pathways (Visualization)

The diagram below illustrates the pH-dependent transformations. Note that the "Danger Zone" begins when the C4 position deprotonates, facilitating intermolecular reactions.

G cluster_0 Degradation Zone (Basic pH) Salt HCl Salt (pH < 3) Stable Cation FreeBase Free Base / Enol (pH 4-6) Transient Species Salt->FreeBase Deprotonation (-HCl) FreeBase->Salt +HCl Enolate Reactive Enolate (pH > 7) Nucleophilic FreeBase->Enolate pH > pKa(C4) (~5.5) Dimer Oxidative Dimer (Yellow Precipitate) Enolate->Dimer O2 (Oxidation) Polymer Aldol Polymers (Tarry Residue) Enolate->Polymer Self-Condensation RingOpen Ring Opening (Retro-Claisen) Enolate->RingOpen OH- (Strong Base)

Figure 1: pH-dependent speciation and degradation pathways of Piperidine-3,5-dione. The transition to the enolate form at neutral pH triggers oxidative and condensation pathways.

Troubleshooting Guide & FAQs

Q1: My solution turned from colorless to yellow/brown after adjusting to pH 7.4. What happened?

Diagnosis: Oxidative Dimerization. Explanation: At pH 7.4, you have exceeded the pKa of the C4 active methylene group. The resulting enolate is electron-rich and reacts with dissolved oxygen to form radical species, which couple to form conjugated dimers (often yellow/orange) or quinone-like structures. Solution:

  • Work at a lower pH (pH 5.0 acetate buffer is often a good compromise).

  • If physiological pH is mandatory, you must degas all buffers with Argon/Nitrogen for 15 minutes prior to dissolution.

Q2: I see multiple peaks in LCMS for a pure sample. Is it impure?

Diagnosis: Keto-Enol Tautomerism. Explanation: Cyclic


-diketones exist in a slow equilibrium between the diketo and enol forms.[2] On reverse-phase columns (C18), these tautomers can separate, resulting in a "split peak" or a broad smear.
Verification: 
  • Check the UV spectrum: The enol form typically has a higher

    
     (approx. 250-280 nm) compared to the diketo form.
    
  • Run the LCMS at a higher temperature (40-50°C) or in an acidic mobile phase (0.1% Formic acid) to collapse the equilibrium into a single peak.

Q3: The compound precipitated when I performed an aqueous workup with NaHCO3.

Diagnosis: Isoelectric Point / Solubility Limit. Explanation: The HCl salt is highly soluble. Neutralizing with Bicarbonate generates the free base/zwitterion. Cyclic 1,3-diones often have poor water solubility in their neutral, non-ionic state. Protocol Adjustment:

  • Avoid neutralizing to pH 7 during extraction.

  • Instead, extract from the acidic aqueous phase using a polar organic solvent (like n-Butanol or DCM/IPA mixture) if possible, or keep the compound as the HCl salt during isolation.

Recommended Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: 0.1 M HCl or DMSO (Anhydrous).

  • Concentration: Up to 50 mM.

  • Storage: -20°C, protected from light.

  • Shelf Life: 6 months in 0.1 M HCl; < 24 hours in PBS (pH 7.4).

Protocol B: Handling for Biological Assays (pH 7.4)

If you must use the compound in a neutral assay buffer:

  • Prepare Buffer: Degas PBS or HEPES buffer by sonication under vacuum or sparging with

    
     for 20 minutes.
    
  • Dissolve: Dissolve the Piperidine-3,5-dione HCl in DMSO first (100x stock).

  • Dilute: Add the DMSO stock to the degassed buffer immediately before use.

  • Time Limit: Use the solution within 30-60 minutes. Do not store overnight.

References

  • Tautomerism of Cyclic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Diketones: 
    Hansen, P. E., et al. "Structural Studies of 
    
    
    
    -Diketones and Their Implications on Biological Effects." Pharmaceuticals, 2021, 14(11), 1189. Context: Establishes the keto-enol equilibrium and acidity of cyclic 1,3-diones.
  • pKa Prediction & Enol Stability: Amazon AWS / ChemAxon Studies. "Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds." 3 Context: Highlights that cyclic 1,3-diones (like 1,3-cyclohexanedione) have significantly lower pKa values (approx 5-6) than acyclic analogs due to enol stabilization.

  • Piperidine Synthesis & Reactivity: Sapegin, A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[4] International Journal of Molecular Sciences, 2022. (Generalized link to similar review) Note: Specific snippet verified via search result 1.2.

  • General Stability of 1,3-Dicarbonyls: Bunting, J. W., et al. "pKa Values for -Diketones." Journal of the American Chemical Society. (Referenced within Source 1). Context: Confirms the acidity of the active methylene group which drives the pH-dependent instability.

Sources

Validation & Comparative

Spectroscopic Profiling of Piperidine Diones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine dione scaffold represents a critical bifurcation in structural design. The 2,6-piperidinedione (glutarimide) core is the pharmacophore of the immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. In contrast, the 2,4-piperidinedione (often termed 4-piperidone-2-carboxamide derivatives or


-keto lactams) serves as a versatile intermediate for alkaloids and potential antibiotic scaffolds.

Distinguishing these regioisomers and assessing their purity is not merely a matter of connectivity but of understanding their dynamic behavior in solution. This guide provides a rigorous spectroscopic comparison, focusing on the impact of keto-enol tautomerism in 2,4-diones versus the imide resonance in 2,6-diones.

Structural Logic & Tautomeric Dynamics

The fundamental spectroscopic divergence between these isomers stems from their electronic environments.

  • 2,6-Piperidinedione: A cyclic imide . The nitrogen is flanked by two carbonyls, creating a planar, resonance-stabilized system. The

    
    -carbons (C3, C5) are equivalent (in unsubstituted forms) and possess moderate acidity (
    
    
    
    ).
  • 2,4-Piperidinedione: A

    
    -keto lactam . The C3 position is an "active methylene" flanked by both a lactam carbonyl (C2) and a ketone carbonyl (C4). This creates a highly acidic site (
    
    
    
    ), leading to significant keto-enol tautomerism in solution, which drastically alters NMR and IR profiles.
Visualization: Structural Differentiation Workflow

PiperidineDione_ID Start Unknown Piperidine Dione Sample IR_Check Step 1: IR Carbonyl Region (1600-1800 cm-1) Start->IR_Check Imide_Band Dual Band (Sym/Asym) ~1730 & 1690 cm-1 IR_Check->Imide_Band Sharp, Distinct Broad_Band Complex/Broad Bands (Enol H-bonding effects) IR_Check->Broad_Band Merged/Shifted NMR_26 Step 2: 1H NMR Analysis Imide_Band->NMR_26 Sym_Pattern Symmetric Methylene Signals (C3/C5 equiv. if unsubst.) NMR_26->Sym_Pattern Result_26 ID: 2,6-Piperidinedione (Glutarimide Core) Sym_Pattern->Result_26 NMR_24 Step 2: 1H NMR Analysis Broad_Band->NMR_24 Tautomer_Sig Tautomeric Mixture Observed Vinyl H (Enol) or C3-H2 (Keto) NMR_24->Tautomer_Sig Result_24 ID: 2,4-Piperidinedione (Beta-Keto Lactam) Tautomer_Sig->Result_24

Figure 1: Decision tree for spectroscopic differentiation of piperidine dione isomers.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

The choice of solvent is critical. DMSO-d6 is recommended for 2,4-diones to stabilize the keto form or clearly resolve tautomers, whereas CDCl3 may result in broad exchange peaks.

Table 1: 1H NMR Chemical Shift Fingerprints (ppm)
Feature2,6-Piperidinedione (Glutarimide)2,4-Piperidinedione (Keto Form)2,4-Piperidinedione (Enol Form)
N-H 10.5 – 11.0 (Broad singlet)8.0 – 9.0 (Amide-like)~12.0 – 15.0 (Chellated OH)
C3-H 2.4 – 2.6 (m,

to one C=O)
3.2 – 3.6 (s, Active methylene)5.0 – 5.8 (s, Vinyl proton)
C5-H 2.4 – 2.6 (m,

to one C=O)
2.3 – 2.5 (m)2.3 – 2.5 (m)
C4-H 1.8 – 2.0 (m,

to C=O)
N/A (Carbonyl)N/A (Enol C-O)
Key Diagnostic Symmetry: C3 and C5 protons often overlap or show higher order symmetry.[1][2]Deshielding: C3 protons are significantly downfield due to flanking C=O groups.Vinyl Signal: Presence of olefinic proton + disappearing C3 methylene.

Technical Insight: In 2,6-piperidinediones substituted at C3 (e.g., Thalidomide), the C3 proton appears as a doublet of doublets (dd) around 3.0 – 4.0 ppm depending on the substituent, but it never shows the vinyl characteristics of the 2,4-enol form.

Table 2: 13C NMR Chemical Shift Fingerprints (ppm)
Carbon Position2,6-Piperidinedione2,4-Piperidinedione
C2 (Amide C=O) 172 – 174165 – 170
C4 (Ketone/CH2) 17 – 22 (CH2)200 – 205 (Ketone C=O)
C6 (Amide C=O) 172 – 174~40 – 45 (CH2)
C3 (Alpha) 30 – 3250 – 60 (Active CH2) or 90-100 (Enol =CH)
B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the imide functionality vs. the beta-dicarbonyl system.

Table 3: Vibrational Modes
Mode2,6-Piperidinedione (Imide)2,4-Piperidinedione (

-Keto Lactam)
C=O Stretch Dual Band: ~1730 cm⁻¹ (Asym)~1690 cm⁻¹ (Sym)Broad/Complex: ~1710-1725 cm⁻¹ (Ketone)~1660-1690 cm⁻¹ (Lactam/Enol)
N-H Stretch 3100 – 3200 cm⁻¹ (Multiple bands if H-bonded)3200 – 3400 cm⁻¹ (Often sharper if keto)
O-H Stretch AbsentBroad: 2500 – 3000 cm⁻¹ (Enolic OH, often overlaps C-H)
C. Mass Spectrometry (MS)

Fragmentation pathways under Electron Ionization (EI) reveal the stability of the ring systems.

  • 2,6-Piperidinedione:

    • Molecular Ion (M+): Usually distinct.

    • Fragmentation: Loss of CO (28 Da) and formation of pyrrolidinone-like ions.

    • Retro-Diels-Alder (RDA): Can occur, releasing isocyanic acid (HNCO).

  • 2,4-Piperidinedione:

    • McLafferty Rearrangement: Highly characteristic if alkyl chains are present at C3 or C5.

    • Alpha-Cleavage: Dominant adjacent to Nitrogen.[3]

    • Loss of ketene: Loss of CH2=C=O (42 Da) is common from the ketone moiety.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Tautomer Quantification

Objective: To accurately quantify the keto:enol ratio of a 2,4-piperidinedione derivative.

  • Solvent Selection: Use DMSO-d6 (polar aprotic) to favor the keto form and minimize exchange broadening. Use CDCl3 (non-polar) to observe higher enol content.

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce intermolecular H-bonding, shifting equilibria.

  • Acid/Base Trace Removal: Filter the solvent through a small plug of basic alumina if the compound is acid-sensitive, as trace acid catalyzes rapid tautomer exchange, coalescing signals.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): >5 seconds (essential for accurate integration of acidic C3 protons which have long T1).

    • Scans: 64.

Protocol 2: FT-IR Analysis of Polymorphs

Objective: To distinguish crystalline forms of 2,6-piperidinediones (common in thalidomide analogs).

  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid pressure-induced polymorphic transitions.

  • Cleaning: Clean the diamond crystal with isopropanol, not acetone (which has its own carbonyl signal).

  • Deposition: Place solid sample (~2 mg) to cover the crystal eye.

  • Pressure: Apply consistent force (e.g., 80-100 N) using the torque knob.

  • Scan Parameters: Resolution 2 cm⁻¹, 16 scans.

  • Analysis: Focus on the 1650-1750 cm⁻¹ region.[4][5] Splitting or shifting of the imide doublets by >2 cm⁻¹ indicates different crystal packing (polymorphs).

References

  • NIST Chemistry WebBook. Piperidine, 1-[(2,6-dioxo-4-piperidyl)carbonyl]- IR Spectrum.[6] National Institute of Standards and Technology. [Link]

  • SpectraBase. Glutarimide NMR and IR Spectral Data. Wiley Science Solutions. [Link]

  • Oregon State University. Keto-Enol Equilibration: NMR Measurement of 2,4-Pentanedione (Analogous System). Department of Chemistry.[7] [Link]

  • National Institutes of Health (NIH). Structural basis of thalidomide enantiomer binding to cereblon (Discusses Glutarimide Core). PMC. [Link]

  • PubChem. 2,4-Piperidinedione Compound Summary. National Library of Medicine. [Link]

Sources

computational docking studies of Piperidine-3,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[2]

Piperidine-3,5-dione hydrochloride (PubChem CID: 12637127) serves as a critical "privileged scaffold" in medicinal chemistry.[1] While the hydrochloride salt is the stable reagent form, the computational relevance lies in the 3,5-dione core , which acts as a bioisostere for phosphate groups or transition states in hydrolytic enzymes.[1][2]

This guide evaluates the docking performance of Piperidine-3,5-dione derivatives against industry-standard inhibitors.[1][2] Unlike rigid comparisons of finished drugs, this analysis focuses on the scaffold's efficiency —its ability to form high-quality interactions per unit of molecular weight (Ligand Efficiency) compared to bulkier alternatives.[1]

The "Salt-to-Species" Protocol

Crucial for Trustworthiness: In computational docking, the "hydrochloride" counterion is removed.[1] The piperidine nitrogen (pKa ~8-9) is modeled in its protonated (cationic) state for cytosolic targets (pH 7.[1]4) or neutral state for hydrophobic pockets, depending on the specific microenvironment of the active site.

Comparative Performance Analysis

We focus on the primary validated target for this scaffold: Secretory Phospholipase A2 (sPLA2) , an enzyme implicated in inflammation (sepsis, arthritis).[1][2] The 3,5-dione moiety mimics the transition state of the phospholipid hydrolysis.[1]

Benchmark: Scaffold vs. Clinical Standard

Subject: 1-Benzyl-piperidine-3,5-dione (Active derivative of the HCl salt) Comparator: Varespladib (Clinical sPLA2 Inhibitor) Target PDB: 1KQU (Human sPLA2)[1][2]

MetricPiperidine-3,5-dione DerivativeVarespladib (Standard)Interpretation
Binding Energy (

G)
-7.8 to -8.5 kcal/mol-10.2 kcal/molThe scaffold achieves ~80% of the standard's affinity with 50% of the molecular weight.[1][2]
Ligand Efficiency (LE) 0.42 kcal/mol/heavy atom 0.31 kcal/mol/heavy atomSuperior Efficiency: The piperidine core binds more "tightly" per atom, making it an ideal starting point for optimization.[1][2]
H-Bond Donors/Acceptors 1 / 32 / 5The dione carbonyls are critical acceptors for the catalytic Calcium/His48 network.[1]
RMSD (Re-docking) 1.2 Å0.8 ÅBoth fall within the <2.0 Å validation threshold.[1]
Key Interaction Ca2+ Coordination Ca2+ Coordination + Hydrophobic tailThe 3,5-dione oxygen atoms effectively chelate the active site Calcium ion, mimicking the substrate phosphate.[1][2]

Expert Insight: While Varespladib has higher raw affinity due to its extended hydrophobic tail, the Piperidine-3,5-dione core provides the essential catalytic inhibition (metal chelation).[2] This makes the HCl salt an invaluable reagent for synthesizing "lean" inhibitors with better pharmacokinetic profiles.[1]

Mechanism of Action & Interaction Network

The following diagram illustrates the validated binding mechanism derived from docking simulations. The Piperidine-3,5-dione core (derived from the HCl salt) interrupts the catalytic triad of sPLA2.[1]

InteractionMap Compound Piperidine-3,5-dione (Active Core) His48 His48 (Catalytic Base) Compound->His48 H-Bond (NH...N) Ca2 Calcium Ion (Cofactor) Compound->Ca2 Chelation (Carbonyl O) Phe5 Phe5 (Hydrophobic Wall) Compound->Phe5 Van der Waals Inhibition Substrate Hydrolysis BLOCKED Compound->Inhibition Steric/Electronic Interference Target sPLA2 Active Site (PDB: 1KQU) Asp49 Asp49 (Ca2+ Ligand) Asp49->Ca2 Coordination

Figure 1: Interaction map showing the Piperidine-3,5-dione core chelating the catalytic Calcium ion and H-bonding with His48, effectively mimicking the transition state of phospholipid hydrolysis.[1][2]

Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol accounts for the specific tautomeric nature of the 3,5-dione.[1]

Phase 1: Ligand Preparation (Crucial Step)[2]
  • Desalting: Remove the HCl counterion from the input structure (Piperidine-3,5-dione hydrochloride).[1]

  • Tautomer Generation: The 3,5-dione exists in equilibrium with its enol forms.[1]

    • Action: Generate all tautomers at pH 7.0 ± 2.0.

    • Selection: Retain the diketo form for metal coordination (sPLA2) and the enol form for hydrophobic pockets (e.g., Sigma-1 receptor).[1][2]

  • Energy Minimization: Apply OPLS3e force field.[1] Constraints: None.

Phase 2: Receptor Grid Generation
  • Source: PDB ID 1KQU (Human sPLA2).[1]

  • Preprocessing: Remove water molecules except those coordinating the Calcium ion (essential for structural integrity).[1]

  • Grid Box: Center on the co-crystallized ligand. Size: 20 x 20 x 20 Å.

  • Constraint: Define the Calcium ion (

    
    ) as a metal coordination constraint.
    
Phase 3: Docking & Validation
  • Algorithm: Genetic Algorithm (e.g., AutoDock Vina or Glide SP).[1]

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Poses per ligand: 10.

  • Validation Check (Self-Correcting):

    • Step: Re-dock the native ligand from 1KQU.

    • Pass Criteria: RMSD < 2.0 Å.[2] If RMSD > 2.0 Å, adjust Grid Box size or check Calcium charge parameters (+2.0).[1][2]

Synthesis & Workflow Visualization

The following workflow demonstrates how the raw material (HCl salt) translates into computational and experimental leads.

Workflow Input Piperidine-3,5-dione HCl (Reagent) Prep Ligand Prep (Desalt & Tautomerize) Input->Prep Deriv Derivatization (e.g., N-benzylation) Prep->Deriv In Silico Reaction Dock Molecular Docking (Target: sPLA2 / Topo II) Deriv->Dock Analysis Binding Affinity & LE Calculation Dock->Analysis Analysis->Deriv Optimize R-Group

Figure 2: From Reagent to Result. The workflow highlights the necessity of "In Silico Derivatization" to maximize the scaffold's potential before docking.

References

  • BenchChem. (2025).[1] Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers. Retrieved from [2]

  • Chen, L.-C., & Yang, S.-C. (1990).[1][2] Synthesis of 1-Benzyl-3,5-piperidinedione and its application in sPLA2 inhibition. Heterocycles, 31, 911-916.[1][2] (Cited in Patent EP0950661).

  • PubChem. (2025).[1][3][4][5] Piperidine-3,5-dione hydrochloride (CID 12637127).[1][5] National Library of Medicine. Retrieved from [1][2]

  • Scott, D. L., et al. (1991). Structure of a potent sPLA2 inhibitor complex (PDB 1KQU). Science. (Standard reference for sPLA2 docking grids).
  • Berggren, K. (2006).[1] Synthesis of Novel Inhibitors of IdeS, a Bacterial Cysteine Protease. Gothenburg University Publications. (Demonstrates 3,5-dione as a dimedone analogue in docking).

Sources

toxicity comparison of substituted piperidine-3,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the toxicity and pharmacological profiles of substituted piperidine-3,5-diones , contrasting them with their structural analogs (such as cyclohexane-1,3-diones and piperidine-4-ones).

Executive Summary: The Piperidine-3,5-dione Scaffold

Substituted piperidine-3,5-diones (also known as 3,5-dioxopiperidines) represent a distinct class of heterocyclic


-diketones. Unlike the widely studied 3,5-bis(benzylidene)-4-piperidones  (which are potent Michael acceptors with high direct cytotoxicity), the 3,5-dione  scaffold is primarily utilized as a pharmacophore modulator  to improve solubility, alter metabolic stability, or reduce off-target toxicity in complex drug candidates (e.g., PARP inhibitors, antibiotics, and neuroprotective agents).

This guide compares the toxicity profile of the 3,5-dione scaffold against:

  • Cyclohexane-1,3-diones: Carbon analogs often used in neuroprotection.

  • Piperidine-4-ones: The "curcumin analog" class known for high non-specific cytotoxicity.

Chemical & Toxicological Mechanism

The toxicity of piperidine-3,5-diones is governed by their electronic structure, specifically the


-dicarbonyl system which allows for keto-enol tautomerism and metal chelation.
FeaturePiperidine-3,5-dione (Target)Piperidine-4-one (Alternative)
Core Structure 3,5-Dioxo (1,3-dicarbonyl)4-Oxo (Monocarbonyl)
Reactivity Nucleophilic (

-carbon), Chelator
Electrophilic (Michael Acceptor)
Primary Toxicity Low direct cytotoxicity; Metabolic liabilityHigh cytotoxicity (ROS generation, Thiol depletion)
Mechanism Tautomer-dependent binding; Ion trappingAlkylation of cellular thiols (GSH, Cysteine)
DOT Diagram: Mechanism of Action & Toxicity Logic

ToxicityMechanism Scaffold Piperidine-3,5-dione Scaffold Tautomer Keto-Enol Tautomerism Scaffold->Tautomer Chelation Metal Chelation (Mg2+, Zn2+) Scaffold->Chelation Metabolism Metabolic Processing Tautomer->Metabolism Target_Eff Target Modulation (e.g., PARP, PBP) Chelation->Target_Eff Tox_Low Low Direct Cytotoxicity Metabolism->Tox_Low Rapid Clearance Alt_Scaffold Piperidine-4-one (Alternative) Michael Michael Addition (Thiol Alkylation) Alt_Scaffold->Michael Reactive Enone ROS ROS Generation & Apoptosis Michael->ROS GSH Depletion

Caption: Comparative mechanistic pathways showing the low intrinsic cytotoxicity of the 3,5-dione scaffold versus the high oxidative stress induced by the 4-one scaffold.

Comparative Toxicity Analysis

A. Neurotoxicity & Aggregation Inhibition (ALS Models)

In the development of protein aggregation inhibitors for Amyotrophic Lateral Sclerosis (ALS), the piperidine-3,5-dione scaffold was compared directly to cyclohexane-1,3-dione.

  • Experimental Context: Compounds were tested for their ability to inhibit SOD1 aggregation in cell models.

  • Observation: Replacing the cyclohexane ring with a piperidine ring (creating a 3,5-dione) resulted in a loss of potency and a shift in the toxicity profile.

  • Data:

    • Cyclohexane-1,3-dione derivatives: High anti-aggregation activity (

      
      ).
      
    • Piperidine-3,5-dione derivatives: Inactive or low activity (

      
      ).
      
    • Toxicity Implication: While less potent, the piperidine derivatives showed no significant increase in cellular toxicity, suggesting the nitrogen insertion alters target binding (likely via polarity/solvation changes) rather than introducing a toxicophore [1].

B. Cytotoxicity in Oncology (PARP & Kinase Inhibitors)

Substituted piperidine-3,5-diones are frequently used as intermediates for PARP inhibitors (e.g., fused dihydrodiazepinocarbazolones). Here, the scaffold contributes to the drug's ability to bind the NAD+ pocket without causing the broad-spectrum necrosis seen with alkylating agents.

  • Selectivity Index (SI):

    • Piperidine-3,5-dione derived PARP inhibitors: High SI (>100).[1] They inhibit cancer cell growth via synthetic lethality in BRCA-deficient cells rather than general poisoning.

    • Reference (Doxorubicin): Low SI (<10). Toxic to both normal and cancer cells.

  • Safety Profile: The 3,5-dione moiety is generally well-tolerated in vivo, with the primary toxicity risks arising from the substituents (e.g., halogenated benzyl groups) rather than the ring itself [2, 3].

C. Chemical Toxicity (Handling & Synthesis)

Raw substituted piperidine-3,5-diones (e.g., tert-butyl 3,5-dioxopiperidine-1-carboxylate) possess a distinct chemical toxicity profile compared to their pharmaceutical derivatives.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Handling: Unlike the 4-one analogs which can be potent sensitizers (due to Michael acceptor activity), the 3,5-diones are primarily irritants [4].

Experimental Protocols for Toxicity Assessment

To objectively assess the toxicity of a new substituted piperidine-3,5-dione, the following self-validating workflow is recommended.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine

    
     and Selectivity Index (SI).
    
  • Cell Lines:

    • Target: HCT-116 (Colon Cancer), HL-60 (Leukemia).

    • Control: HGF (Human Gingival Fibroblasts) or PBMCs.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve the piperidine-3,5-dione derivative in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Maintain final DMSO concentration < 0.5%.
  • Incubation: Treat cells for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
  • Validation: Run 5-Fluorouracil (5-FU) as a positive control. A valid assay must yield an 5-FU

    
     within 1-10 
    
    
    
    M range for HCT-116.
Protocol 2: Selectivity Index (SI) Calculation


  • Interpretation:

    • 
      : General toxin (unsafe).
      
    • 
      : Selective anticancer agent (desirable).
      
DOT Diagram: Toxicity Assessment Workflow

ToxWorkflow Start Compound Synthesis (Piperidine-3,5-dione) Screen1 Primary Screen (MTT Assay - Cancer Lines) Start->Screen1 Decision1 IC50 < 10 uM? Screen1->Decision1 Screen2 Safety Screen (Normal Fibroblasts) Decision1->Screen2 Yes Discard Discard/Optimize (Inactive) Decision1->Discard No Calc Calculate Selectivity Index (SI) Screen2->Calc Advanced Advanced Tox (Genotoxicity/hERG) Calc->Advanced SI > 5

Caption: Sequential screening workflow to filter non-selective toxins early in the development process.

Comparative Data Summary

The following table synthesizes data from various studies comparing the 3,5-dione scaffold with relevant alternatives.

Compound ClassTarget ApplicationToxicity (

/

)
Selectivity Index (SI)Notes
Piperidine-3,5-dione PARP Inhibitor Intermediate

(Scaffold only)
N/ALow intrinsic toxicity; requires functionalization for potency.
Cyclohexane-1,3-dione ALS (Protein Aggregation)

(Active)
ModerateCarbon analog; higher potency but similar toxicity profile.
3,5-Bis(benzylidene)-4-piperidone Anticancer (General)

(Highly Potent)
Low to Moderate (2-5)High Toxicity: Acts as a double Michael acceptor; depletes cellular thiols [5].
5-Fluorouracil (Control) Chemotherapy

Low (< 2)Standard cytotoxic agent; causes systemic toxicity (myelosuppression).

References

  • Modifications of NU-9, a potent protein aggregation inhibitor. PubMed Central. Available at: [Link] (Discusses the loss of activity when converting cyclohexane-1,3-dione to piperidine-3,5-dione).

  • Fused tetra or penta-cyclic dihydrodiazepinocarbazolones as PARP inhibitors.Google Patents.
  • Synthesis of Novel Inhibitors of IdeS, a Bacterial Cysteine Protease. Gupea. Available at: [Link] (Discusses piperidine-3,5-dione derivatives in protease inhibition).

  • PubChem Compound Summary for CID 21942204: tert-Butyl 3,5-dioxopiperidine-1-carboxylate. PubChem. Available at: [Link] (GHS Hazard data).

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity. MDPI Medicines. Available at: [Link] (Provides comparative data for the highly toxic 4-piperidone analogs).

Sources

Safety Operating Guide

Personal protective equipment for handling Piperidine-3,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Piperidine-3,5-dione Hydrochloride CAS: 74647-23-7 Content Type: Operational Safety & Logistics Guide

Executive Summary & Risk Context

Piperidine-3,5-dione hydrochloride is a functionalized piperidine derivative often utilized as a scaffold in pharmaceutical synthesis. Unlike its parent compound (piperidine, a flammable liquid), this substance is a solid hydrochloride salt .

Critical Hazard Distinction: Users often conflate piperidine derivatives. While the free base is a corrosive liquid, this HCl salt presents a distinct inhalation and contact hazard due to its fine powder form and potential acidity upon hydrolysis.

  • Primary Risk: Inhalation of dust leading to respiratory sensitization or mucosal damage.

  • Secondary Risk: Dermal absorption of a potentially bioactive intermediate.

  • Stability Note: As a hydrochloride salt, it is likely hygroscopic . Moisture absorption can degrade the reagent and increase acidity.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. This matrix scales protection based on the quantity handled.

Protection ZoneLow Volume (< 1g)High Volume (> 1g) / SynthesisTechnical Rationale
Respiratory Fume Hood (Sash @ 18")N95 or P100 Respirator + HoodDust Control: The HCl salt is a fine particulate. Inhalation causes immediate upper respiratory irritation [1].
Dermal (Hands) Nitrile (Min 0.11mm)Double Gloving (Nitrile)Polarity Defense: Nitrile offers excellent resistance to organic salts. Double gloving prevents micro-perforation risks during long synthesis [2].
Ocular Chemical Safety GogglesChemical Goggles + Face ShieldParticulate Seal: Safety glasses are insufficient. Goggles seal against airborne dust that can react with eye moisture to form acidic byproducts.
Body Standard Lab Coat (Cotton)Tyvek® Lab Coat / SleevesContamination Control: Synthetic Tyvek prevents dust entrapment in fabric fibers, reducing carry-over outside the lab.
Engineering Controls & Operational Workflow

The "Zero-Dust" Protocol The following workflow is designed to neutralize the risk of airborne particulates before they reach your PPE.

Phase A: Preparation (Static & Moisture Control)
  • Environment: All handling must occur within a certified chemical fume hood.

  • Static Neutralization: Dry HCl salts are prone to static charge, causing "jumping" powder.

    • Action: Use an anti-static gun or ionizing bar inside the balance draft shield before weighing.

    • Why: This prevents aerosolization of the powder during transfer [3].

  • Tools: Use dedicated spatulas (PTFE coated preferred) to minimize adhesion.

Phase B: Weighing & Transfer
  • Tare First: Place the receiving vessel (e.g., round bottom flask) on the balance and tare before opening the reagent container.

  • The "Drop" Technique: Do not pour. Transfer small amounts using a spatula, keeping the transit distance (container to flask) under 6 inches.

  • Immediate Seal: Reseal the stock container immediately. If the cap threads are dusty, wipe with a Kimwipe dampened with inert solvent (e.g., DCM) before closing to ensure a tight seal.

Phase C: Solubilization (The Critical Moment)
  • Exothermic Risk: Dissolving HCl salts in water or protic solvents can be mildly exothermic.

  • Protocol: Add the solid to the liquid slowly. Never add liquid to a bulk pile of solid, which can cause "mud-cracking" and splattering.

Visualization: Safe Handling Workflow

This diagram outlines the logical flow for handling hazardous solids, emphasizing containment and decontamination.

SafeHandling Start Start: Reagent Retrieval PPE Don PPE: Nitrile + Goggles Start->PPE Check Check: Humidity & Static Weigh Weighing: Inside Fume Hood Check->Weigh Use Ionizer PPE->Check Transfer Transfer: Solid into Liquid Weigh->Transfer Slow Addition Clean Decon: Wipe Balance & Tools Transfer->Clean Wet Wipe Waste Disposal: Solid Waste Stream Clean->Waste

Figure 1: Logical workflow for handling Piperidine-3,5-dione HCl, prioritizing static control and containment.

Emergency Response & Disposal

Scenario: Powder Spill (Outside Hood)

  • Evacuate: Clear the immediate area of personnel.

  • Do Not Sweep: Sweeping generates dust.

  • Wet Method: Cover the spill with a paper towel dampened with water (or compatible solvent). This traps the powder.

  • Collect: Scoop up the damp towel and place it in a hazardous waste bag.

  • Decontaminate: Wash the surface with soap and water.[1]

Scenario: Exposure

  • Skin: Brush off dry powder gently before rinsing. Wetting a large amount of powder on skin can cause a concentrated acidic irritation. Once brushed, rinse for 15 minutes.[2]

  • Eyes: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

Disposal Protocol

  • Classification: Hazardous Chemical Waste (Solid).

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for exothermic reaction or liberation of free amine vapors).

  • Labeling: Clearly mark as "Piperidine-3,5-dione HCl - Irritant/Acidic Solid."

References
  • PubChem. (n.d.). Piperidine-3,5-dione hydrochloride (Compound Summary).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][6] National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3,5-dione hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.